(S)-Ro 32-0432 free base
Description
Propriétés
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHOAZJQNLNFD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103763 | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151342-35-7 | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 32-0432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Ro 32-0432 Free Base: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling pathways regulating proliferation, differentiation, and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Ro 32-0432, presenting its inhibitory profile, detailing its effects on cellular signaling, and offering comprehensive experimental protocols for its use in research. The information is curated to support further investigation and application of this compound in drug discovery and development.
Core Mechanism of Action: Selective Inhibition of Conventional PKC Isoforms
(S)-Ro 32-0432 is a bisindolylmaleimide derivative that functions as a highly selective inhibitor of the conventional protein kinase C (cPKC) isoforms (α, βI, βII, and γ). Its mechanism of action is centered on its ability to compete with the binding of diacylglycerol (DAG), a crucial second messenger for PKC activation. This competitive inhibition at the regulatory domain prevents the conformational changes necessary for kinase activation, thereby blocking the phosphorylation of downstream substrates.
The compound exhibits a notable degree of selectivity for cPKCs over novel (nPKC) and atypical (aPKC) PKC isoforms. This selectivity is critical for its utility as a research tool, allowing for the specific interrogation of cPKC-mediated signaling pathways.
Quantitative Inhibitory Profile
The potency and selectivity of (S)-Ro 32-0432 have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (IC50 and binding affinities) against a range of PKC isoforms and a broader kinase panel.
Table 1: Inhibitory Activity against PKC Isoforms
| PKC Isoform | IC50 / Binding Affinity (nM) | Source |
| PKCα | 9 | [1] |
| PKCβI | 28 | [1] |
| PKCβII | 31 | [1] |
| PKCγ | 37 | [1] |
| PKCε | 108 | [1] |
Table 2: Kinase Selectivity Profile (Selected Kinases)
While (S)-Ro 32-0432 is highly selective for PKC, broader kinase screening has revealed some off-target activities at higher concentrations. The following data is derived from a comprehensive kinase screen and highlights the most significant off-target interactions.
| Kinase | Inhibition at 500 nM (%) |
| GSK3α | >80 |
| GSK3β | >80 |
| RSK1 | >80 |
| RSK2 | >80 |
| RSK3 | >80 |
| RSK4 | >80 |
| PIM1 | >80 |
| PIM3 | >80 |
| FLT3 | >80 |
| S6 Kinase | >80 |
| MAPKAP-K1β | >80 |
Data summarized from discussions of a comprehensive kinase screen.
Key Signaling Pathways and Cellular Effects
(S)-Ro 32-0432 has been instrumental in elucidating the role of PKC in various physiological and pathophysiological processes. Its application has demonstrated the critical involvement of cPKCs in T-cell activation, cardiac function, and endothelial permeability.
T-Cell Activation
In T-lymphocytes, activation of the T-cell receptor (TCR) leads to the activation of PKC. (S)-Ro 32-0432 has been shown to inhibit key downstream events in this pathway, including the secretion of interleukin-2 (IL-2) and the expression of the IL-2 receptor, ultimately preventing T-cell proliferation.[2] This makes it a valuable tool for studying autoimmune and inflammatory diseases.
References
(S)-Ro 32-0432 Free Base: A Technical Guide to its PKC Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein kinase C (PKC) isoform selectivity profile of the potent and cell-permeable inhibitor, (S)-Ro 32-0432 free base. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts targeting PKC.
Executive Summary
(S)-Ro 32-0432 is a well-characterized, ATP-competitive inhibitor of protein kinase C. It exhibits a notable selectivity profile, demonstrating higher potency towards conventional PKC isoforms compared to novel and atypical isoforms. This guide serves as a comprehensive resource for understanding its specific interactions with various PKC family members.
Data Presentation: PKC Isoform Selectivity
The inhibitory activity of (S)-Ro 32-0432 against various PKC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, providing a clear comparison of its potency across different isoforms.
| PKC Isoform | IC50 (nM) | Isoform Class | Reference |
| PKCα | 9.3 | Conventional (cPKC) | [1][2] |
| PKCβI | 28 | Conventional (cPKC) | [1][2] |
| PKCβII | 30 | Conventional (cPKC) | [1][2] |
| PKCγ | 36.5 | Conventional (cPKC) | [1][2] |
| PKCε | 108.3 | Novel (nPKC) | [1][2] |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration.
At a concentration of 500 nM, Ro-32-0432 has been shown to inhibit all conventional and novel PKC isoenzymes by over 87%.[3][4] It also demonstrates inhibitory activity against atypical PKC isoenzymes, reducing their activity by 64-69%.[3][4] Notably, it is one of the few kinase inhibitors identified to substantially inhibit PKCζ.[3][4]
Experimental Protocols
The determination of the PKC isoform selectivity of (S)-Ro 32-0432 relies on robust in vitro kinase assays. The following is a generalized protocol based on commonly employed methodologies.
In Vitro PKC Kinase Activity Assay (Radioisotopic)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate.
Materials:
-
Purified, active PKC isoforms (α, βI, βII, γ, ε, etc.)
-
This compound stock solution (in DMSO)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC cofactors (e.g., phosphatidylserine (PS) and diacylglycerol (DAG))
-
[γ-³²P]ATP
-
Stop Solution (e.g., 50 mM EDTA)
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or autoradiography imaging system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, PKC cofactors, and the specific PKC substrate.
-
Add Inhibitor: Add varying concentrations of (S)-Ro 32-0432 or a vehicle control (DMSO) to the reaction mixture.
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add the purified PKC isoform to the reaction mixture and mix gently.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by running the samples on an SDS-PAGE gel.
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter or by exposing the gel to an autoradiography film or a phosphorimager screen.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways involving PKC activation, providing a conceptual framework for the role of inhibitors like (S)-Ro 32-0432.
Caption: Conventional PKC Activation and Inhibition.
Caption: Workflow for In Vitro PKC Inhibition Assay.
References
(S)-Ro 32-0432: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
(S)-Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes crucial in regulating a multitude of cellular processes. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by (S)-Ro 32-0432, offering valuable insights for researchers in cell biology, pharmacology, and drug development. The information is presented through structured data tables, detailed experimental protocols, and clear visual diagrams of the affected pathways.
Core Mechanism of Action
(S)-Ro 32-0432 primarily functions as an ATP-competitive inhibitor of PKC, exhibiting greater selectivity for conventional PKC isoforms (cPKC) such as PKCα and PKCβI over novel and atypical isoforms.[1][2] Its inhibitory action disrupts the phosphorylation cascade initiated by PKC, thereby altering numerous downstream cellular functions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the inhibitory activity of (S)-Ro 32-0432 against various PKC isoforms and its effects in different experimental models.
| Target | IC50 Value | Notes | Reference |
| PKCα | 9 nM | High selectivity | [1] |
| PKCβI | 28 nM | [1] | |
| PKCε | 108 nM | Lower selectivity compared to cPKCs | [1] |
| Myosin Light Chain Kinase (MLCK) | 11.3 µM | Significantly weaker inhibition | [4] |
| Protein Kinase A (PKA) | 22.4 µM | Significantly weaker inhibition | [4] |
| Experimental Model | Concentration Used | Observed Effect | Reference |
| Human Brain Microvascular Endothelial Cells (HBMEC) | 1-5 µM | Restoration of BBB integrity under hyperglycemic conditions | [5] |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | 10 µM | Attenuation of 2-methoxyestradiol (2ME)-induced decrease in transepithelial electrical resistance (TER) | [6] |
| Guinea-pig aorta | ~200 nM (IC50) | Abolished phorbol myristate acetate (PMA)-induced contractions | [4] |
| Experimental Autoimmune Myocarditis (EAM) Rats | 1 mg/kg (intraperitoneal) | Shortened prolonged QRS duration | [7] |
| Primary mesangial cells | 10 nmol/l | Reduced AGE-induced elevation in phosphorylated PKC-α | [8] |
Downstream Signaling Pathways Modulated by (S)-Ro 32-0432
(S)-Ro 32-0432 has been shown to impact a variety of signaling cascades downstream of PKC. The following sections detail these pathways, accompanied by visual representations.
RhoA/Rho-Kinase Signaling Pathway in Endothelial Cells
In human brain microvascular endothelial cells (HBMEC), hyperglycemia-induced activation of PKC-α leads to an increase in RhoA activity. This, in turn, promotes the phosphorylation of Myosin Light Chain 2 (MLC2) and the formation of actin stress fibers, ultimately disrupting the endothelial barrier. (S)-Ro 32-0432, by inhibiting PKC-α, normalizes RhoA activity, reduces MLC2 phosphorylation, and restores the integrity of the endothelial barrier.[5]
Caption: Inhibition of the PKCα-RhoA pathway by (S)-Ro 32-0432 in endothelial cells.
T-Cell Activation Pathway
The activation and proliferation of T-cells are dependent on PKC signaling. (S)-Ro 32-0432 has been demonstrated to inhibit key events in T-cell activation, including the secretion of Interleukin-2 (IL-2) and the expression of the IL-2 receptor. This ultimately prevents T-cell proliferation in response to stimuli.[9]
Caption: (S)-Ro 32-0432 blocks T-cell activation by inhibiting PKC-mediated signaling.
Cardiac Connexin 43 (Cx43) Phosphorylation Pathway
In the context of autoimmune myocarditis, increased PKC activity leads to hyperphosphorylation of Connexin 43 (Cx43) at specific serine residues (S368 and S262). This aberrant phosphorylation is associated with impaired gap junction communication and prolonged QRS duration. Treatment with (S)-Ro 32-0432 has been shown to decrease the phosphorylation of Cx43, thereby improving cardiac electrical conduction.[7]
Caption: (S)-Ro 32-0432's role in modulating cardiac Cx43 phosphorylation.
Key Experimental Protocols
This section provides an overview of common methodologies used to investigate the effects of (S)-Ro 32-0432.
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of (S)-Ro 32-0432 on the phosphorylation state of specific downstream target proteins.
-
Cell Culture and Treatment: Cells (e.g., HPAECs, HBMECs) are cultured to a suitable confluency.[5][6] Prior to stimulation, cells are often serum-starved.[6] Cells are pre-treated with (S)-Ro 32-0432 at a specified concentration (e.g., 10 µM) for a designated time (e.g., 15 minutes) before being challenged with a stimulus (e.g., 10 mM 2ME or hyperglycemic conditions).[5][6]
-
Lysis and Protein Quantification: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PKCα/βII, phospho-MLC2) and the total form of the protein.[5][6][10] An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.[6][10]
-
Detection and Analysis: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of the phosphorylated protein to the total protein is calculated.[6]
In Vivo Administration in Animal Models
-
Objective: To assess the systemic efficacy of (S)-Ro 32-0432 in disease models.
-
Animal Models: Mice (e.g., C57BL/6N) or rats (e.g., Lewis rats) are commonly used.[6][7]
-
Administration: (S)-Ro 32-0432 is typically dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO).[7] Administration can be via intravenous or intraperitoneal injection at a specified dosage (e.g., 1 mg/kg).[6][7] The dosing schedule can vary depending on the experimental design, for instance, a single administration or repeated doses over several days.[6][7]
-
Outcome Measures: The effects of the treatment are assessed by various means, such as measuring vascular leakage using Evans blue dye extravasation, recording electrocardiograms (ECG) to assess cardiac function, or histological analysis of tissues.[6][7]
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of (S)-Ro 32-0432 on cell survival and growth.
-
Cell Culture and Treatment: T-cells or other relevant cell types are cultured in appropriate media.[9] The cells are stimulated with agents that induce proliferation (e.g., phorbol ester and phytohemagglutinin). (S)-Ro 32-0432 is added at various concentrations to determine its inhibitory effect.
-
Assay Methods: Cell proliferation can be measured by various methods, including:
-
Thymidine Incorporation Assay: Measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
MTT or WST-1 Assay: Colorimetric assays that measure the metabolic activity of viable cells.
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition of proliferation compared to a vehicle-treated control.
This guide provides a comprehensive overview of the downstream signaling effects of (S)-Ro 32-0432, supported by quantitative data and methodological insights. This information is intended to serve as a valuable resource for the scientific community in furthering our understanding of PKC signaling and the therapeutic potential of its inhibitors.
References
- 1. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | 145333-02-4 [sigmaaldrich.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - PKC inhibition ameliorates the cardiac phenotype in a mouse model of myotonic dystrophy type 1 [jci.org]
Unveiling the Off-Target Landscape of (S)-Ro 32-0432: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Ro 32-0432, a well-established potent inhibitor of Protein Kinase C (PKC), has been a valuable tool in dissecting the roles of this critical signaling enzyme. However, a comprehensive understanding of its cellular effects necessitates a thorough characterization of its interactions beyond the PKC family. This technical guide provides an in-depth analysis of the off-target cellular interactome of (S)-Ro 32-0432, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the precise interpretation of their experimental results and to inform drug development strategies.
Executive Summary
While (S)-Ro 32-0432 exhibits high affinity for conventional PKC isoforms, extensive kinase profiling has revealed a broader spectrum of activity. This guide summarizes the key off-target kinases identified in a comprehensive screen, providing quantitative inhibition data to inform on potential confounding effects in experimental systems. Detailed protocols for kinase activity screening are provided to ensure reproducibility and aid in the design of further selectivity studies. Visualized workflows and signaling pathways offer a clear perspective on the experimental processes and the potential cellular implications of (S)-Ro 32-0432's polypharmacology.
Quantitative Analysis of Off-Target Interactions
The selectivity of (S)-Ro 32-0432 has been systematically evaluated against a broad panel of kinases. The following table summarizes the significant off-target interactions observed in a landmark study by Bain et al. (2007), where the compound was screened at a concentration of 1 µM. The data is presented as the percentage of remaining activity of the respective kinase in the presence of the inhibitor.
| Kinase Target | Family | Remaining Activity (%) at 1 µM (S)-Ro 32-0432 |
| Primary Targets (for reference) | ||
| PKCα | AGC | 1 |
| PKCβI | AGC | 1 |
| PKCβII | AGC | 1 |
| PKCγ | AGC | 1 |
| PKCδ | AGC | 1 |
| PKCε | AGC | 1 |
| PKCη | AGC | 1 |
| PKCθ | AGC | 1 |
| Significant Off-Targets | ||
| MSK1 | AGC | 1 |
| RSK1 | AGC | 1 |
| RSK2 | AGC | 1 |
| S6K1 | AGC | 1 |
| ROCK-II | AGC | 10 |
| GRK2 | AGC | 15 |
| PKBα/Akt1 | AGC | 20 |
| PKA | AGC | 25 |
| GSK3α | CMGC | 1 |
| GSK3β | CMGC | 1 |
| DYRK1A | CMGC | 10 |
| CDK2/cyclin A | CMGC | 25 |
| p38α MAPK | CMGC | 30 |
| CHK1 | CAMK | 15 |
| PHK | CAMK | 20 |
| CaMKII | CAMK | 35 |
| Src | TK | 40 |
| Lck | TK | 45 |
Key Experimental Methodologies
The determination of the kinase selectivity profile of (S)-Ro 32-0432 was primarily achieved through in vitro kinase assays. The following provides a detailed protocol based on the methodologies employed in seminal kinase profiling studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase of interest.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
(S)-Ro 32-0432 (or other test compounds) dissolved in DMSO
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
Phosphocellulose P81 paper or plates
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Preparation: Prepare a master mix for each kinase containing the assay buffer, the specific substrate, and the recombinant kinase.
-
Compound Addition: Add (S)-Ro 32-0432 or DMSO (vehicle control) to the assay wells at the desired final concentration.
-
Reaction Initiation: Initiate the kinase reaction by adding the [γ-³³P]ATP solution. The final ATP concentration is typically kept at or near the Km for each kinase to ensure accurate determination of IC50 values.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose P81 paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the washed papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
Visualizing Potential Signaling Pathway Perturbations
The off-target interactions of (S)-Ro 32-0432 can lead to the modulation of signaling pathways beyond those directly regulated by PKC. The following diagram illustrates a simplified representation of some of the key pathways potentially affected by the identified off-target kinases. Researchers should consider these alternative mechanisms when interpreting cellular responses to (S)-Ro 32-0432 treatment.
Conclusion and Recommendations
The data presented in this guide underscore the importance of considering the off-target effects of (S)-Ro 32-0432 in experimental design and data interpretation. While it remains a potent and valuable tool for studying PKC, its interactions with other kinases, particularly within the AGC and CMGC families, can lead to complex cellular responses.
For researchers utilizing (S)-Ro 32-0432, it is recommended to:
-
Use the lowest effective concentration to minimize off-target effects.
-
Employ complementary approaches , such as using structurally distinct PKC inhibitors or genetic knockdown/knockout strategies, to validate findings.
-
Be mindful of the potential for confounding effects on pathways regulated by the identified off-target kinases, especially when studying processes such as cell proliferation, survival, and cytoskeletal dynamics.
For drug development professionals, the polypharmacology of (S)-Ro 32-0432 highlights the challenges in achieving absolute kinase selectivity. The off-target profile presented here can serve as a valuable reference for lead optimization and for anticipating potential side effects in preclinical and clinical development. A thorough understanding of the complete cellular target landscape of any kinase inhibitor is paramount for its successful translation into a safe and effective therapeutic.
(S)-Ro 32-0432 Free Base: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Protein Kinase C Inhibitor (S)-Ro 32-0432
This technical guide provides a comprehensive overview of the chemical and biological properties of (S)-Ro 32-0432, a potent and selective inhibitor of Protein Kinase C (PKC). The information is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and the development of novel therapeutics.
Chemical Identity and Properties
(S)-Ro 32-0432 is a cell-permeable, orally active bisindolylmaleimide that demonstrates significant inhibitory activity against Protein Kinase C isoforms. While the free base is the active moiety, it is often supplied as a hydrochloride salt for improved stability and solubility.
Table 1: Chemical and Physical Properties of (S)-Ro 32-0432 Free Base
| Property | Value | Reference |
| CAS Number | 151342-35-7 | [1] |
| Molecular Formula | C₂₈H₂₈N₄O₂ | [2] |
| Molecular Weight | 452.55 g/mol | [2] |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO (5 mg/mL) and methanol. | [3] |
| Storage | Store at -20°C for long-term stability. |
Biological Activity and Selectivity
(S)-Ro 32-0432 exhibits potent inhibitory activity against several Protein Kinase C (PKC) isoforms, with a degree of selectivity for the conventional (cPKC) isoforms (α, βI, βII, γ) over the novel (nPKC) and atypical (aPKC) isoforms. This selectivity makes it a valuable tool for dissecting the roles of specific PKC isoforms in various cellular processes.
Table 2: In Vitro Inhibitory Activity of (S)-Ro 32-0432 against PKC Isoforms
| Target Isoform | IC₅₀ (nM) | Reference |
| PKCα | 9 | [4][5] |
| PKCβI | 28 | [4][5] |
| PKCβII | 31 | [3] |
| PKCγ | 37 | [3] |
| PKCε | 108 | [4][5] |
| Total PKC | 21 | [3] |
Signaling Pathways
(S)-Ro 32-0432 primarily exerts its biological effects by inhibiting the catalytic activity of Protein Kinase C. PKC is a crucial node in many signal transduction pathways, regulating a wide array of cellular functions including proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, (S)-Ro 32-0432 can modulate these downstream events.
Caption: A diagram illustrating the canonical PKC signaling pathway and the inhibitory action of (S)-Ro 32-0432.
Experimental Protocols
The following are generalized methodologies for key experiments involving the characterization of (S)-Ro 32-0432.
In Vitro Protein Kinase C Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of (S)-Ro 32-0432 against a specific PKC isoform.
References
The Role of Protein Kinase C (PKC) Inhibition in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the multifaceted role of Protein Kinase C (PKC) in the pathophysiology of Alzheimer's disease (AD). It explores the therapeutic potential of targeting PKC, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. Dysregulation of PKC, a crucial family of serine/threonine kinases, is increasingly implicated in the core pathological features of AD, including amyloid-beta (Aβ) accumulation, tau hyperphosphorylation, and neuroinflammation.[1][2]
PKC Signaling in Alzheimer's Disease Pathophysiology
PKC isoforms play diverse and sometimes contradictory roles in the brain, influencing synaptic plasticity, memory formation, and neuronal survival.[1][3] Their dysregulation is a central feature of AD, contributing to the progression of the disease through several key mechanisms.
1.1. Amyloid Precursor Protein (APP) Processing
PKC is a key modulator of amyloid precursor protein (APP) processing, capable of directing it towards the non-amyloidogenic pathway.[4][5]
-
Non-amyloidogenic Pathway: Activation of specific PKC isoforms, particularly PKCα and PKCε, stimulates α-secretase (primarily ADAM10), an enzyme that cleaves APP within the Aβ domain.[3][5] This cleavage produces the soluble and neuroprotective fragment sAPPα and prevents the formation of the toxic Aβ peptide.[3][4]
-
Amyloidogenic Pathway: In contrast, some evidence suggests that other isoforms, or altered activity of PKCα, may favor the amyloidogenic pathway.[1] Increased PKCα activity has been linked to enhanced Aβ-mediated synaptic damage.[6][7] Furthermore, PKCδ has been shown to increase the expression of β-secretase (BACE1), the initial enzyme in the amyloidogenic cascade, leading to increased Aβ production.[8]
The diagram below illustrates the dual role of PKC in APP processing.
Caption: PKC's dual role in Amyloid Precursor Protein (APP) processing.
1.2. Tau Phosphorylation
The relationship between PKC and tau protein is complex, with different isoforms exerting opposing effects.[1]
-
Pro-phosphorylation: Certain isoforms, like PKCδ and PKCε, may contribute to the hyperphosphorylation of tau, a key step in the formation of neurofibrillary tangles (NFTs).[9][10]
-
Inhibitory Effects: Conversely, activation of PKC, including isoforms PKCα and PKCθ, can inhibit GSK-3β, a primary tau kinase, thereby reducing tau hyperphosphorylation.[1] This suggests that activating specific PKC isoforms could be a therapeutic strategy to mitigate tau pathology.[1]
1.3. Neuroinflammation and Synaptic Plasticity
Dysregulated PKC signaling is a significant contributor to the chronic neuroinflammation observed in AD.[2]
-
Microglial Activation: Aβ accumulation can trigger microglial activation, and certain PKC isoforms, particularly PKCδ, play a crucial role in this process.[11][12] Activated PKCδ in microglia upregulates the NF-κB pathway, leading to the overproduction of pro-inflammatory cytokines like TNF-α and IL-1β.[11][13]
-
Synaptic Dysfunction: PKC is essential for normal synaptic plasticity, including long-term potentiation (LTP), a cellular basis for learning and memory.[1][3] In AD, altered PKC activity disrupts the phosphorylation of key synaptic receptors like NMDA and AMPA, impairing synaptic function and contributing to cognitive decline.[1]
Quantitative Data on PKC Modulators in AD Research
The following tables summarize quantitative findings from preclinical studies investigating PKC inhibitors and activators for Alzheimer's disease.
Table 1: PKC Inhibitors in Alzheimer's Disease Models
| Compound | Target Isoform(s) | Model | Key Quantitative Findings | Reference(s) |
| Enzastaurin (LY317615) | PKCβ (IC50 = 6 nM) | Cell-free assay | Selectively inhibits PKCβ over PKCα (39 nM), PKCγ (83 nM), and PKCε (110 nM). | [14] |
| Rottlerin | Primarily PKCδ | APPswe/PS1dE9 Mice | Markedly decreased IκBα and p65 phosphorylation, BACE1 expression, and Aβ production/deposition. Ameliorated cognitive deficits. | [15] |
| Bisindolylmaleimide X (BIMX) | Broad PKC inhibitor | 3xTg-AD Mice | Attenuated laparotomy-induced neuroinflammation and cognitive deficits. | [13] |
| PKCα Knockout/Antagonists | PKCα | Mouse Hippocampal Slices | Abolished Aβ-induced reduction in synaptic activity. | [6] |
Table 2: PKC Activators in Alzheimer's Disease Models
| Compound | Target Isoform(s) | Model | Key Quantitative Findings | Reference(s) |
| Bryostatin-1 | PKCε, PKCα | AD Double-Transgenic Mice | Reduced brain Aβ40 and Aβ42 levels. | [16] |
| TPPB | General PKC activator | PC12 & SH-SY5Y cells | Promoted sAPPα secretion; decreased β-secretase activity and Aβ40 release. | [17][18] |
| Phorbol Esters | General PKC activator | APP-expressing cells | Increased non-pathogenic processing of APP by enhancing α-secretase cleavage. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to assess the efficacy of PKC inhibitors.
3.1. Quantification of Aβ40/42 and sAPPα Levels (ELISA)
This protocol outlines a standard sandwich ELISA procedure for measuring Aβ levels in brain homogenates or cell culture media.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 or sAPPα (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[20]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]
-
Sample Incubation: Add prepared standards and samples (e.g., brain homogenates, conditioned media) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[20][21]
-
Detection Antibody: After washing, add a biotinylated detection antibody (e.g., 6E10 for sAPPα and Aβ) and incubate for 1-2 hours at room temperature.[21]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[21]
-
Substrate Development: After a final wash, add a TMB substrate solution. A blue color will develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.[20][21]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[21] Convert absorbance values to concentrations using the standard curve.
3.2. Western Blotting for Protein Expression (e.g., BACE1, sAPPα)
This method is used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BACE1, anti-sAPPα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control protein (e.g., GAPDH, β-actin).[15]
3.3. Behavioral Testing in Animal Models (Morris Water Maze)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodent models of AD.[22][23]
-
Apparatus: A large circular pool is filled with opaque water containing a hidden escape platform submerged just below the surface.[20] Visual cues are placed around the room.[20]
-
Acquisition Phase (4-5 days): Mice undergo multiple trials per day. For each trial, the mouse is placed in the pool from different starting positions and allowed to swim to find the hidden platform.[20] The time taken to find the platform (escape latency) is recorded.[20] If the mouse fails to find it within a set time (e.g., 60-90 seconds), it is guided to the platform.[20]
-
Probe Trial (24 hours after last acquisition trial): The platform is removed, and the mouse is allowed to swim freely for 60 seconds.[20] The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are measured as an indicator of memory retention.[20]
The workflow for testing a potential PKC inhibitor is visualized below.
Caption: General experimental workflow for evaluating a PKC inhibitor for AD.
Conclusion and Future Directions
The intricate involvement of PKC in Alzheimer's disease pathology presents both challenges and significant therapeutic opportunities. The isoform-specific and sometimes opposing roles of PKC necessitate the development of highly selective modulators. While broad inhibition of PKC could have unintended consequences, selectively inhibiting detrimental isoforms like PKCδ or carefully activating beneficial ones like PKCε holds promise.[1][11] Research indicates that inhibiting PKCα, which can mediate Aβ's detrimental effects on synapses, could be a viable strategy.[6][19] The repurposing of PKC inhibitors that failed in cancer clinical trials may offer a fast-tracked therapeutic avenue for Alzheimer's disease.[6][24] Future research must focus on elucidating the precise, context-dependent functions of each PKC isoform in the brain and developing isoform-selective compounds with favorable pharmacokinetic profiles for CNS applications.
References
- 1. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer Disease | Targeting protein kinase C signaling cascades in alzheimer’s disease: emerging neuroprotective roles of aurothioglucose | springermedicine.com [springermedicine.com]
- 3. Common Mechanisms of Alzheimer’s Disease and Ischemic Stroke: The Role of Protein Kinase C in the Progression of Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C-Regulated Aβ Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption [mdpi.com]
- 9. Phosphorylation events mediated by protein kinase C alpha and epsilon participate in regulation of tau steady-state levels and generation of certain "Alzheimer-like" phospho-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PKCδ serves as a potential biomarker and therapeutic target for microglia-mediated neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Frontiers | The role of PKC/PKR in aging, Alzheimer's disease, and perioperative neurocognitive disorders [frontiersin.org]
- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PKCδ reduces amyloid-β levels and reverses Alzheimer disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New protein kinase C activator regulates amyloid precursor protein processing in vitro by increasing alpha-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Regulation of the Soluble Amyloid Precursor Protein α (sAPPα) Levels by Acetylcholinesterase and Brain-Derived Neurotrophic Factor in Lung Cancer Cell Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alzheimersnewstoday.com [alzheimersnewstoday.com]
(S)-Ro 32-0432: A Technical Guide for Studying T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for signal transduction in various cell types, including T-lymphocytes. This bisindolylmaleimide derivative has emerged as a valuable pharmacological tool for dissecting the role of PKC in T-cell activation and has been investigated for its therapeutic potential in T-cell-driven chronic inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of (S)-Ro 32-0432, its mechanism of action, and detailed protocols for its application in studying T-cell activation.
Mechanism of Action: A Potent and Selective PKC Inhibitor
(S)-Ro 32-0432 exerts its inhibitory effects by competing with ATP for the catalytic domain of PKC. It displays selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. The inhibitory potency of (S)-Ro 32-0432 against various PKC isoforms is summarized in the table below.
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Table 1: Inhibitory potency (IC50) of (S)-Ro 32-0432 against various Protein Kinase C (PKC) isoforms.
Role in T-Cell Activation
T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, in concert with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation into effector T-cells. PKC, particularly the conventional isoforms, plays a pivotal role in this signaling cascade, downstream of phospholipase C (PLC) activation and the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).
(S)-Ro 32-0432 has been demonstrated to potently inhibit key events in T-cell activation, including:
-
Interleukin-2 (IL-2) Secretion: IL-2 is a critical cytokine for T-cell proliferation and survival. (S)-Ro 32-0432 effectively blocks IL-2 secretion from stimulated T-cells.[1]
-
IL-2 Receptor (CD25) Expression: The high-affinity IL-2 receptor (CD25) is upregulated upon T-cell activation, rendering the cells responsive to IL-2. (S)-Ro 32-0432 inhibits the expression of CD25 on the surface of T-cells.[1]
-
T-Cell Proliferation: By inhibiting IL-2 production and receptor expression, (S)-Ro 32-0432 effectively suppresses the proliferation of T-cells in response to various stimuli.[1]
The inhibitory effects of (S)-Ro 32-0432 on T-cell functions are summarized in the following table:
| T-Cell Function | Stimulus | IC50 of (S)-Ro 32-0432 (nM) |
| Proliferation | Phytohemagglutinin (PHA) + Phorbol 12-myristate 13-acetate (PMA) | ~100 - 200 |
| IL-2 Secretion | PHA + PMA | ~50 - 100 |
| IL-2 Receptor Expression | PHA + PMA | ~50 - 100 |
Table 2: Approximate IC50 values for the inhibition of human T-cell functions by (S)-Ro 32-0432.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the T-cell activation signaling pathway, the point of inhibition by (S)-Ro 32-0432, and a typical experimental workflow for studying its effects.
Caption: T-cell activation signaling pathway and the inhibitory action of (S)-Ro 32-0432.
Caption: Experimental workflow for studying the effects of (S)-Ro 32-0432 on T-cell activation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of (S)-Ro 32-0432 on T-cell activation.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials: Ficoll-Paque PLUS, Hanks' Balanced Salt Solution (HBSS), Fetal Bovine Serum (FBS), whole human blood.
-
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL tube.
-
Wash the cells by adding 30 mL of HBSS and centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium).
-
Count the cells and assess viability using trypan blue exclusion.
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Materials: Complete RPMI-1640 medium, 96-well flat-bottom plates, Phytohemagglutinin (PHA), Phorbol 12-myristate 13-acetate (PMA), (S)-Ro 32-0432, [³H]-thymidine.
-
Protocol:
-
Seed 1 x 10⁵ PBMCs per well in 100 µL of complete medium in a 96-well plate.
-
Prepare serial dilutions of (S)-Ro 32-0432 in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a stimulation cocktail of PHA (1 µg/mL) and PMA (10 ng/mL) in complete medium. Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of (S)-Ro 32-0432 compared to the stimulated control.
-
IL-2 Secretion Assay (ELISA)
-
Materials: Complete RPMI-1640 medium, 24-well plates, PHA, PMA, (S)-Ro 32-0432, Human IL-2 ELISA kit.
-
Protocol:
-
Seed 1 x 10⁶ PBMCs per well in 500 µL of complete medium in a 24-well plate.
-
Add various concentrations of (S)-Ro 32-0432 or vehicle control to the wells.
-
Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with PHA (1 µg/mL) and PMA (10 ng/mL).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-2 secretion by (S)-Ro 32-0432.
-
IL-2 Receptor (CD25) Expression Assay (Flow Cytometry)
-
Materials: Complete RPMI-1640 medium, 6-well plates, PHA, PMA, (S)-Ro 32-0432, FITC- or PE-conjugated anti-human CD25 antibody, isotype control antibody, FACS buffer (PBS with 1% FBS and 0.05% sodium azide).
-
Protocol:
-
Seed 2 x 10⁶ PBMCs per well in 2 mL of complete medium in a 6-well plate.
-
Treat the cells with different concentrations of (S)-Ro 32-0432 or vehicle control for 1 hour.
-
Stimulate the cells with PHA (1 µg/mL) and PMA (10 ng/mL).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer and incubate with an anti-human CD25 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the percentage of CD25-positive cells and the mean fluorescence intensity to quantify the effect of (S)-Ro 32-0432 on IL-2 receptor expression.
-
Conclusion
(S)-Ro 32-0432 is a powerful and specific tool for investigating the role of Protein Kinase C in T-cell activation. Its ability to inhibit key downstream events of TCR signaling provides researchers with a means to dissect the intricate molecular mechanisms governing T-lymphocyte function. The detailed protocols provided in this guide offer a starting point for utilizing (S)-Ro 32-0432 to explore its effects on T-cell proliferation, cytokine secretion, and receptor expression, thereby facilitating further research into T-cell biology and the development of novel immunomodulatory therapies.
References
(S)-Ro 32-0432: A Technical Whitepaper on its Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes pivotal in cellular signal transduction pathways, including those governing inflammation. This document provides a comprehensive technical overview of the anti-inflammatory properties of (S)-Ro 32-0432, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. The evidence presented underscores its potential as a therapeutic agent for chronic inflammatory and autoimmune diseases.
Introduction
Protein kinase C (PKC) isoforms play crucial roles in regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in the pathophysiology of numerous inflammatory conditions. (S)-Ro 32-0432 is a bisindolylmaleimide derivative that acts as a selective, ATP-competitive inhibitor of PKC.[1][2] Its ability to suppress T-cell activation and subsequent inflammatory cascades has positioned it as a significant tool for immunological research and a potential therapeutic candidate for various inflammatory disorders.[1][3] This whitepaper consolidates the current understanding of the anti-inflammatory profile of (S)-Ro 32-0432.
Mechanism of Action
(S)-Ro 32-0432 exerts its inhibitory effects by competing with ATP for the kinase domain of PKC. It displays a degree of selectivity for the conventional PKC isoforms (α, β, γ) over the novel (δ, ε, η, θ) and atypical (ζ, ι/λ) isoforms.[4][5] By inhibiting PKC, particularly PKCα, (S)-Ro 32-0432 effectively blocks downstream signaling events that lead to the activation of transcription factors, such as NF-κB, which are responsible for the expression of pro-inflammatory genes.[6] This inhibition ultimately results in the suppression of inflammatory cell activation and the production of inflammatory mediators.
Quantitative Data
The potency and selectivity of (S)-Ro 32-0432 have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of (S)-Ro 32-0432 against PKC Isoforms
| PKC Isoform | IC50 (nM) | Source(s) |
| PKCα | 9 - 9.3 | [1][2][7] |
| PKCβI | 28 | [1][2][7] |
| PKCβII | 30 - 31 | [1][2][8] |
| PKCγ | 36.5 - 37 | [1][2][8] |
| PKCε | 108 - 108.3 | [1][2][7] |
Table 2: Effect of (S)-Ro 32-0432 on Inflammatory Cytokine Production
| Model System | Inflammatory Stimulus | Cytokine(s) Inhibited | Key Findings | Source(s) |
| Human Peripheral T-cells | Phorbol ester + Phytohemagglutinin/anti-CD3 | IL-2 | Inhibition of IL-2 secretion and IL-2 receptor expression. | [1][3] |
| Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent suppression of TNF-α production with an IC50 of 11.5 nM.[5] | [5] |
| Rat Model of Experimental Autoimmune Myocarditis (EAM) | Autoimmune | IL-1β, IL-17 | Significant reduction in the mRNA expression of IL-1β and IL-17 in cardiac tissue.[9][10] | [9][10] |
| Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | A PKCα inhibitor, Ro-32-0432, reversed the LPS-induced increase in these pro-inflammatory cytokines.[11] | [6][11] |
Table 3: Efficacy of (S)-Ro 32-0432 in In Vivo Inflammation Models
| Animal Model | Condition | Dosage and Administration | Key Outcomes | Source(s) |
| Lewis Rats | Experimental Autoimmune Myocarditis (EAM) | 1 mg/kg, intraperitoneal injection, every two days from day 14 to 18. | Reduced cardiac inflammation, fibrosis, and apoptosis; decreased expression of IL-1β and IL-17.[9][10][12] | [9][10][12] |
| Rats | Phorbol Ester-Induced Edema | Oral administration | Inhibition of edema, demonstrating systemic efficacy. | [3] |
| Rats | Adjuvant-Induced Arthritis | Oral administration | Inhibition of secondary paw swelling. | [3] |
Experimental Protocols
In Vivo Model: Experimental Autoimmune Myocarditis (EAM) in Lewis Rats
This protocol describes the induction of EAM in Lewis rats and the subsequent treatment with (S)-Ro 32-0432 to assess its anti-inflammatory effects in an in vivo setting.[9][12]
1. Animal Model:
-
Male Lewis rats (6-8 weeks old) are used.
-
Animals are housed under standard laboratory conditions.
2. EAM Induction:
-
On day 0, rats are immunized with an emulsion containing porcine cardiac myosin (1 mg) in complete Freund's adjuvant (CFA).
-
The emulsion is injected into the footpads.
3. (S)-Ro 32-0432 Administration:
-
(S)-Ro 32-0432 is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 3 mg/mL.[9][12]
-
The solution is administered via intraperitoneal injection at a dosage of 1 mg/kg.[9][12]
-
Injections are given every two days from day 14 to day 18 post-immunization, a period corresponding to the most severe inflammation.[9][12]
-
A control group receives intraperitoneal injections of the same volume of DMSO.[12]
4. Outcome Assessment:
-
Rats are sacrificed at week 3 post-immunization.
-
Hearts are harvested for histopathological analysis (e.g., H&E staining for inflammatory cell infiltration) and molecular analysis.
-
Quantitative real-time PCR (qRT-PCR) is performed on cardiac tissue to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-17.[9]
In Vitro Model: Cytokine Production in Macrophages
This protocol details the methodology for evaluating the effect of (S)-Ro 32-0432 on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).[5]
1. Cell Culture:
-
Human peripheral blood monocytes are isolated and differentiated into macrophages.
-
Macrophages are plated at a density of 1 x 10^5 cells/well in a 96-well plate.
2. Treatment:
-
Cells are pre-treated with varying concentrations of (S)-Ro 32-0432 for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (1 ng/mL) to induce an inflammatory response.
3. Incubation:
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
4. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the anti-inflammatory actions of (S)-Ro 32-0432.
Caption: General PKC signaling pathway leading to inflammatory cytokine production.
Caption: Mechanism of (S)-Ro 32-0432 in preventing T-cell activation.
Caption: Experimental workflow for the EAM in vivo model.
Conclusion
(S)-Ro 32-0432 is a well-characterized, potent inhibitor of Protein Kinase C with demonstrated anti-inflammatory activity across a range of preclinical models. Its ability to suppress key inflammatory cytokines and ameliorate disease in models of autoimmune myocarditis and arthritis highlights its therapeutic potential.[3][9][10] The detailed data and protocols presented in this whitepaper provide a solid foundation for further research and development of (S)-Ro 32-0432 and other PKC inhibitors as a novel class of anti-inflammatory therapeutics.
References
- 1. (S)-Ro 32-0432 | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Conventional protein kinase C and atypical protein kinase Cζ differentially regulate macrophage production of tumour necrosis factor-α and interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro-32-0432 [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 12. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
Methodological & Application
Ro 32-0432 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC). It exhibits greater selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms.[1] As a bisindolylmaleimide derivative, it functions by competing with ATP for binding to the catalytic domain of PKC. This inhibition of PKC makes Ro 32-0432 a valuable tool for investigating a wide range of cellular processes, including T-cell activation, inflammatory responses, and neuronal signaling.[2][3] This document provides detailed information on the solubility of Ro 32-0432, protocols for its use in both in vitro and in vivo settings, and an overview of the signaling pathways it modulates.
Solubility Data
The solubility of Ro 32-0432 is a critical factor for the preparation of stock solutions and experimental assays. The compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 4.89 - 5 | ~10 | Gentle warming and sonication may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |
| Methanol | Not specified | Not specified | Soluble.[4] |
Note: The molecular weight of Ro 32-0432 hydrochloride is 489.01 g/mol . Batch-specific molecular weights may vary due to hydration.[5]
Experimental Protocols
Materials:
-
Ro 32-0432 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Equilibrate the Ro 32-0432 vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of Ro 32-0432 (MW: 489.01), add 204.49 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[2][6][7]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
This protocol provides a general guideline for using Ro 32-0432 to inhibit PKC activity in cultured cells. The optimal concentration and incubation time will vary depending on the cell type and experimental design.
Materials:
-
Cultured cells of interest (e.g., Jurkat T-cells, PC12 cells, HepG2 cells)
-
Complete cell culture medium
-
Ro 32-0432 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
Reagents for downstream analysis (e.g., Western blotting, kinase assay)
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Pre-treatment with Ro 32-0432:
-
Dilute the 10 mM Ro 32-0432 stock solution in complete culture medium to the desired final concentration. A typical working concentration range is 100 nM to 5 µM.[8][9]
-
Remove the existing medium from the cells and replace it with the medium containing Ro 32-0432.
-
Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours) prior to stimulation.[8][10]
-
-
Cell Stimulation (Optional): If studying the inhibitory effect of Ro 32-0432 on a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA) to activate PKC).
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the lysates for the desired endpoints, such as the phosphorylation status of PKC substrates (e.g., MARCKS) by Western blotting or by performing a kinase assay.[11]
-
This protocol describes the intraperitoneal administration of Ro 32-0432 in a rat model, which has been used to study its effects on conditions like experimental autoimmune myocarditis and cerebral ischemia.[6][12]
Materials:
-
Ro 32-0432 hydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for injection
-
Experimental animals (e.g., rats)
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve Ro 32-0432 in DMSO to create a concentrated stock solution (e.g., 3 mg/mL).[12]
-
For intraperitoneal (i.p.) injection, this stock may be administered directly or further diluted in a suitable vehicle like sterile saline, depending on the required dosage and final injection volume. A typical dosage for rats is around 1 mg/kg.[12]
-
-
Animal Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Administer the prepared Ro 32-0432 solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal.
-
A control group should be administered the vehicle (e.g., DMSO diluted in saline) alone.[12]
-
-
Experimental Time Course and Analysis:
-
The timing of dosing relative to the experimental insult or observation period will depend on the study design. For example, in a model of experimental autoimmune myocarditis, Ro 32-0432 was injected every two days from day 14 to 18.[12]
-
At the end of the experiment, collect tissues or blood samples for analysis (e.g., histology, protein expression, biomarker levels).
-
Signaling Pathways and Experimental Workflows
Ro 32-0432 primarily targets the Protein Kinase C (PKC) family of enzymes. The activation of conventional PKC isoforms is a key step in many signal transduction pathways, typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG and calcium (released from the endoplasmic reticulum in response to IP3) synergistically activate conventional PKCs at the plasma membrane. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Caption: PKC Signaling Pathway Inhibition by Ro 32-0432.
The following diagram illustrates a typical workflow for an experiment involving the use of Ro 32-0432.
Caption: General Experimental Workflow for using Ro 32-0432.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. Protein kinase C inhibition attenuates vascular ETB receptor upregulation and decreases brain damage after cerebral ischemia in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. scispace.com [scispace.com]
- 10. journals.asm.org [journals.asm.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
Determining the Cell Permeability of Ro 32-0432: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-0432 is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC), demonstrating greater selectivity for conventional PKC isoforms (α, βΙ, βΙΙ, γ) over novel and atypical isoforms.[1][2] Its ability to penetrate the cell membrane is crucial for its mechanism of action, which involves targeting intracellular signaling cascades. As an orally active compound that has been shown to prevent T-cell driven chronic inflammatory responses in vivo, understanding its permeability characteristics is vital for drug development and research applications.[1]
These application notes provide detailed protocols for assessing the cell permeability of Ro 32-0432 using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Additionally, a protocol for a cell-based PKC inhibition assay is included to functionally confirm intracellular bioavailability.
Signaling Pathway of Ro 32-0432 Target: Protein Kinase C (PKC)
Ro 32-0432 acts by competitively binding to the ATP-binding site in the catalytic domain of PKC. This prevents the phosphorylation of downstream target proteins, thereby inhibiting the signaling pathways regulated by PKC. These pathways are integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.
Caption: PKC signaling pathway and the inhibitory action of Ro 32-0432.
Data Presentation: Permeability Assessment of Ro 32-0432
The following tables present expected data for Ro 32-0432 in common permeability assays. These values are illustrative and serve as a benchmark for well-permeable compounds.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
The PAMPA assay is a high-throughput method that assesses the passive diffusion of a compound across an artificial lipid membrane, modeling the gastrointestinal tract or blood-brain barrier.[3][4][5]
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| Ro 32-0432 | 10.5 ± 1.2 | High |
| Propranolol (High Perm.) | 15.2 ± 1.5 | High |
| Atenolol (Low Perm.) | 0.8 ± 0.2 | Low |
Compounds with a Pe > 1.5 x 10-6 cm/s are generally classified as having high permeability.[6]
Table 2: Caco-2 Permeability Assay Data
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport mechanisms.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |
| Ro 32-0432 | 12.8 ± 1.9 | 14.1 ± 2.1 | 1.1 | High |
| Propranolol (High Perm.) | 18.5 ± 2.5 | 20.1 ± 2.8 | 1.09 | High |
| Atenolol (Low Perm.) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |
| P-gp Substrate (e.g., Digoxin) | 0.2 ± 0.05 | 4.5 ± 0.8 | 22.5 | Low (Efflux) |
An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp).
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for determining the passive permeability of Ro 32-0432.
Caption: Workflow for the PAMPA permeability assay.
Materials:
-
Ro 32-0432
-
PAMPA "sandwich" plate system (96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.
-
Prepare Compound Solution: Prepare a 10 mM stock solution of Ro 32-0432 in DMSO. Dilute this stock in PBS to a final concentration of 10-50 µM.
-
Load Donor Plate: Add 150 µL of the Ro 32-0432 working solution to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours in a humidified chamber to minimize evaporation.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of Ro 32-0432 in each sample using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing both passive and active transport of Ro 32-0432 across a cellular monolayer.
Caption: Workflow for the Caco-2 Permeability Assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
-
Ro 32-0432
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values >250 Ω·cm² are typically suitable for the assay.
-
Transport Experiment Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare a dosing solution of Ro 32-0432 (e.g., 10 µM) in HBSS.
-
-
Apical to Basolateral (A→B) Transport:
-
Add the Ro 32-0432 dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the Ro 32-0432 dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis and Calculation:
-
Analyze the concentration of Ro 32-0432 in all samples using a validated LC-MS/MS method.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).
-
Protocol 3: Functional Confirmation of Cell Permeability via PKC Inhibition Assay
This assay functionally confirms that Ro 32-0432 can cross the cell membrane and inhibit its intracellular target, PKC. This can be assessed by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
A suitable cell line (e.g., HeLa, Jurkat T-cells)
-
Ro 32-0432
-
Phorbol 12-myristate 13-acetate (PMA) - a PKC activator
-
Lysis buffer
-
Antibodies: anti-phospho-MARCKS and anti-total-MARCKS
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Ro 32-0432 (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator, such as PMA (e.g., 100 nM), for 15-30 minutes to induce MARCKS phosphorylation.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-MARCKS.
-
Following visualization, strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities for phospho-MARCKS and total MARCKS. A dose-dependent decrease in the ratio of phospho-MARCKS to total MARCKS in Ro 32-0432-treated cells (compared to PMA-only treated cells) confirms the cell permeability and inhibitory activity of the compound.
Conclusion
The protocols provided herein offer a comprehensive framework for determining the cell permeability of Ro 32-0432. The PAMPA assay serves as a rapid, high-throughput screen for passive diffusion, while the Caco-2 assay provides a more biologically relevant model that accounts for both passive and active transport mechanisms. Finally, the functional PKC inhibition assay confirms that the compound not only enters the cell but also engages its intracellular target. Together, these assays are essential tools for characterizing the pharmacokinetic properties of Ro 32-0432 and other small molecule inhibitors in research and drug development.
References
- 1. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ro-32-0432 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Regulation of renal proximal tubule Na-K-ATPase by prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
Application Notes and Protocols: Ro 32-0432 In Vivo Efficacy and Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy and dosage of Ro 32-0432, a selective protein kinase C (PKC) inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
Ro 32-0432 is a cell-permeable and orally active inhibitor of protein kinase C.[1] It displays selectivity for the conventional PKC isoforms (cPKC), which include PKCα, PKCβI, PKCβII, and PKCγ.[2] The primary mechanism of action involves the inhibition of these kinases, which are crucial mediators in various signal transduction pathways. By inhibiting cPKCs, Ro 32-0432 can modulate downstream cellular processes, including T-cell activation, cardiac contractility, and neuronal signaling.[1][3][4]
The inhibitory action of Ro 32-0432 on PKCα is considered a key factor in its observed effects on cardiac function.[5][6] PKCα acts as a negative regulator of cardiac contractility.[5] Inhibition of PKCα by Ro 32-0432 leads to enhanced cardiac performance.[3][4]
Signaling Pathway
Caption: Mechanism of action of Ro 32-0432 in inhibiting the conventional PKC signaling pathway.
In Vivo Efficacy Data
The efficacy of Ro 32-0432 has been demonstrated in several mouse models, targeting a range of pathological conditions.
| Therapeutic Area | Mouse Model | Key Efficacy Findings | Reference |
| Inflammation / Autoimmunity | Adjuvant-Induced Arthritis | Inhibited secondary paw swelling. | [1] |
| Host vs. Graft Response | Inhibited T-cell driven responses. | [1] | |
| Cardiovascular | Wild-type Mice | Acutely augmented cardiac contractility. | [3][4] |
| Heart Failure (MLP-/-) | Acutely increased cardiac contractility. | [3][4] | |
| Heart Failure (Gαq transgenic) | Increased cardiac contractility. | [4] | |
| Neuropathic Pain | Sciatic Nerve Ligation | Suppressed thermal hyperalgesia and tactile allodynia. | [7] |
| Nicotine Withdrawal | Mecamylamine-Precipitated Withdrawal | Attenuated stereotyped jumping behavior. | [8] |
Dosage and Administration in Mouse Models
The dosage and route of administration of Ro 32-0432 are critical for achieving the desired therapeutic effect. The following table summarizes the dosages used in various mouse models.
| Therapeutic Area | Route of Administration | Dosage | Dosing Schedule | Reference |
| Cardiovascular | Intravenous Infusion | 22.5 μg·kg⁻¹·min⁻¹ | Acute | [4] |
| Nicotine Withdrawal | Intraperitoneal (i.p.) | 0.1, 0.3, and 1 mg/kg | Daily | [8] |
| Neuropathic Pain | Intrathecal (i.t.) | Not specified in snippets | Pre-treatment | [7] |
| Opioid Tolerance | Intracerebroventricular (i.c.v.) | 2 nmol/mouse | Single dose | [9][10] |
Experimental Protocols
Protocol 1: Evaluation of Ro 32-0432 in a Mouse Model of Nicotine Withdrawal
This protocol is based on studies evaluating the effect of Ro 32-0432 on mecamylamine-precipitated nicotine withdrawal syndrome in mice.[8]
1. Animals:
-
Use male Swiss mice weighing 20-25 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Materials:
-
Ro 32-0432 hydrochloride (Tocris Bioscience or equivalent)
-
Nicotine hydrogen tartrate salt
-
Mecamylamine hydrochloride
-
Vehicle (e.g., 10% dimethyl sulfoxide (DMSO), 20% Cremophor, 70% distilled water)[10]
-
Saline (0.9% NaCl)
3. Experimental Workflow:
Caption: Experimental workflow for the nicotine withdrawal model.
4. Procedure:
-
Nicotine Dependence Induction:
-
Administer nicotine (2.5 mg/kg, s.c.) four times daily for 7 days.
-
Co-administer Ro 32-0432 (0.1, 0.3, or 1 mg/kg, i.p.) or vehicle once daily for 7 days.
-
-
Precipitation of Withdrawal:
-
On day 8, administer mecamylamine (3 mg/kg, i.p.) to precipitate withdrawal symptoms.
-
-
Behavioral Assessment:
-
Immediately after mecamylamine injection, place the mice in an observation chamber.
-
Record the frequency of withdrawal signs, such as stereotyped jumping, for a period of 30 minutes.
-
5. Data Analysis:
-
Compare the frequency of withdrawal signs between the vehicle-treated group and the Ro 32-0432-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Ro 32-0432 on Cardiac Contractility in Mice
This protocol is a generalized procedure based on studies investigating the acute effects of Ro 32-0432 on cardiac function in mice.[3][4]
1. Animals:
-
Use adult male mice (e.g., C57BL/6 or FVB) of a specific age or model of heart failure (e.g., MLP-/-).
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
2. Materials:
-
Ro 32-0432
-
Vehicle (e.g., saline with a solubilizing agent if necessary)
-
High-frequency ultrasound system with a linear array transducer
-
Infusion pump and catheters
3. Experimental Workflow:
Caption: Workflow for assessing acute effects of Ro 32-0432 on cardiac function.
4. Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse and maintain a stable plane of anesthesia.
-
Secure the mouse in a supine position on a heating pad to maintain body temperature.
-
Insert a catheter into a suitable vein (e.g., jugular vein) for infusion.
-
-
Baseline Echocardiography:
-
Perform a baseline echocardiogram to measure cardiac parameters such as left ventricular internal dimension in systole (LVIDs) and diastole (LVIDd).
-
-
Drug Administration:
-
Begin a continuous intravenous infusion of Ro 32-0432 (e.g., 22.5 μg·kg⁻¹·min⁻¹) or vehicle.
-
-
Post-Infusion Echocardiography:
-
After a specified infusion period, acquire another set of echocardiographic measurements.
-
5. Data Analysis:
-
Calculate cardiac function parameters such as fractional shortening (%FS) and ejection fraction (%EF) from the echocardiographic measurements.
-
Compare the changes in these parameters from baseline between the vehicle and Ro 32-0432 treated groups using a paired t-test or other appropriate statistical analysis.[3]
Safety and Toxicology
While detailed toxicology studies are not extensively covered in the provided search results, one study noted no toxic effects or lethality in wild-type and MLP-/- mice treated chronically with a related compound, Ro-31-8220, at 6 mg/kg/day for 4 or 6 weeks.[3] No lethargy or overt symptoms of drug intolerance were observed.[3] This suggests a potentially favorable safety profile for this class of compounds, though specific toxicology studies for Ro 32-0432 are recommended.
Conclusion
Ro 32-0432 has demonstrated significant in vivo efficacy in mouse models of inflammation, cardiovascular disease, neuropathic pain, and nicotine withdrawal. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of this selective PKC inhibitor. Careful consideration of the appropriate dosage, route of administration, and experimental model is crucial for obtaining reliable and reproducible results.
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Protein kinase C mechanisms that contribute to cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Effect of Protein Kinase C and G Protein-Coupled Receptor Kinase Inhibition on Tolerance Induced by μ-Opioid Agonists of Different Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-0432: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-0432 is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor and displays selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms.[3][4] Specifically, it shows a high affinity for PKCα, making it a valuable tool for investigating the roles of this particular isoform in various cellular processes.[3][4][5] These application notes provide detailed protocols for the use of Ro 32-0432 in cell culture experiments, along with data presentation and visualization of relevant signaling pathways.
Mechanism of Action
Ro 32-0432 primarily targets the ATP-binding site of PKC, preventing the phosphorylation of its downstream substrates. This inhibition can modulate a wide array of cellular functions, including cell proliferation, differentiation, apoptosis, and inflammation.[6][7]
Data Presentation
Inhibitory Activity of Ro 32-0432 against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 9 - 9.3 |
| PKCβI | 28 |
| PKCβII | 30 - 31 |
| PKCγ | 36.5 - 37 |
| PKCε | 108 - 108.3 |
(Data compiled from multiple sources)[1][2][3][7]
Applications in Different Cell Lines
| Cell Line | Application | Observed Effect | Concentration Range | Reference |
| MCF-7 (Human Breast Cancer) | Antiestrogen Resistance Study | Preferential growth inhibition of tamoxifen-resistant cells. | Not specified | [6] |
| H358 (Human Lung Cancer) | Cell Growth Regulation | Decreased PMA-induced KLF6 induction and inhibited cell growth. | 500 nM | [2] |
| PC12 (Rat Pheochromocytoma) | Catecholamine Biosynthesis | Suppressed PrRP31-induced TH mRNA levels. | 100 nM | [8] |
| HBMEC (Human Brain Microvascular Endothelial Cells) | Blood-Brain Barrier Integrity | Restored barrier integrity under hyperglycemic conditions. | 1 - 5 µM | [7] |
| Rat Hippocampal Neurons | Protein Synthesis and Memory | Blocked bryostatin-induced protein synthesis. | 100 nM | [9][10] |
| Mesangial Cells | Diabetic Nephropathy Model | Attenuated AGE-induced cellular damage. | 10 nM | [5] |
Experimental Protocols
Preparation of Ro 32-0432 Stock Solution
Materials:
-
Ro 32-0432 hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Ro 32-0432 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.89 mg of Ro 32-0432 hydrochloride (MW: 489.01 g/mol ) in 1 mL of DMSO. Gentle warming may be required for complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[2] When needed, thaw an aliquot at room temperature and ensure any precipitate is fully dissolved before use.[2]
General Cell Treatment Protocol
Procedure:
-
Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired final concentration of Ro 32-0432. For control wells, add an equivalent volume of DMSO (vehicle control). The final concentration of DMSO should typically be less than 0.1% to avoid solvent-induced cellular effects.
-
Incubate the cells for the desired period (e.g., 1 hour for short-term inhibition of signaling, or longer for studies on cell proliferation or protein expression). Incubation times can range from 30 minutes to several days depending on the experiment.[7][8][9]
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, immunofluorescence).
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is adapted from a study on human brain microvascular endothelial cells.[7]
Materials:
-
Cells treated with Ro 32-0432 or vehicle control
-
Trypsin-EDTA
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Light microscope
Procedure:
-
After treatment, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and collect the cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Western Blotting for Protein Phosphorylation
This protocol is based on studies investigating the effect of Ro 32-0432 on PKC-mediated phosphorylation.[2][11][12]
Materials:
-
Cells treated with Ro 32-0432 or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).
Immunofluorescence for Protein Localization
This protocol is adapted from a study on endothelial cells.[7][11]
Materials:
-
Cells grown on coverslips and treated with Ro 32-0432 or vehicle control
-
Paraformaldehyde (4%) in PBS
-
Triton X-100 (0.1%) in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking solution for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of PKC Inhibition by Ro 32-0432
Caption: Canonical PKC signaling and its inhibition by Ro 32-0432.
Experimental Workflow for Investigating Ro 32-0432 Effects
Caption: General workflow for cell-based assays using Ro 32-0432.
References
- 1. Protein kinase C inhibitors as novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Protein Kinase C alpha is a marker for antiestrogen resistance and is involved in the growth of tamoxifen resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
Application Notes and Protocols: Ro 32-0432 for Effective PKC Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, it acts as an ATP-competitive inhibitor.[2][4] Ro 32-0432 exhibits selectivity for conventional PKC isoforms (cPKCs) such as PKCα, PKCβI, PKCβII, and PKCγ over novel and atypical isoforms.[3][4][5] Its ability to permeate cells and its oral bioavailability make it a valuable tool for investigating the role of PKC in various cellular processes, including T-cell activation, inflammatory responses, and cell proliferation.[3][5][6]
Mechanism of Action
Ro 32-0432 functions by competing with ATP for the binding site in the catalytic domain of PKC. This competitive inhibition prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling pathways. The diagram below illustrates the canonical PKC signaling pathway and the inhibitory action of Ro 32-0432.
Data Presentation
In Vitro Inhibitory Potency (IC50)
Ro 32-0432 demonstrates varying inhibitory potency against different PKC isozymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.
| PKC Isozyme | IC50 (nM) | Reference |
| PKCα | 9 - 9.3 | [1][2][3] |
| PKCβI | 28 | [1][2][3] |
| PKCβII | 30 - 31 | [1][2][3] |
| PKCγ | 36.5 - 37 | [1][2][3] |
| PKCε | 108 - 108.3 | [1][2][3] |
Effective Concentrations in Cell-Based Assays
The effective concentration of Ro 32-0432 for achieving significant PKC inhibition in vitro can vary depending on the cell type, treatment duration, and specific endpoint being measured.
| Cell Type | Application | Effective Concentration | Reference |
| Human T-cells | Inhibition of IL-2 secretion and proliferation | IC50 ~100-200 nM | [3][6] |
| Retinal Progenitor Cells | Decrease in apoptosis | 1 µM | [3] |
| Rabbit Basilar Artery | Attenuation of vasoconstriction | 18 - 360 nM | [7] |
| Murine Macrophages | Inhibition of phagocytosis | 28 nM | [8] |
| HepG2 Cells | Inhibition of Nrf2 phosphorylation | 0.2 µM (200 nM) | [9] |
| Rat Mesangial Cells | Inhibition of PKC-α | 10 nM | [10] |
| Human Brain Microvascular Endothelial Cells | Restoration of barrier integrity | 1 - 5 µM | [11] |
| RBL-2H3 Mast Cells | Inhibition of degranulation | 5 - 20 µM | [12] |
| COLO205 Colon Cancer Cells | Reversal of C1B5 peptide effect | 1 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of Ro 32-0432 Stock Solution
-
Reconstitution: Ro 32-0432 hydrochloride is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO, warming gently if necessary. For example, dissolve 4.89 mg of Ro 32-0432 (MW: 489.01 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C.[3] For working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Note that the molecular weight can be batch-specific due to hydration.
Protocol 2: General Cell-Based PKC Inhibition Assay
This protocol provides a general workflow for assessing the effect of Ro 32-0432 on a cellular response mediated by PKC.
-
Cell Culture: Plate cells at a suitable density in multi-well plates and culture under standard conditions until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of Ro 32-0432 (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for a period sufficient to allow cell penetration (e.g., 1-2 hours).
-
Stimulation: Add a known PKC activator (e.g., Phorbol 12-myristate 13-acetate (PMA), a relevant growth factor, or antigen) to the wells.
-
Incubation: Incubate the cells for a time period appropriate for the specific cellular response being measured (this can range from minutes for phosphorylation events to days for proliferation).
-
Endpoint Analysis: Assess the cellular response. This can be achieved by:
-
Western Blotting: Lyse the cells and perform Western blot analysis using antibodies against phosphorylated forms of known PKC substrates (e.g., MARCKS).[14]
-
ELISA: Collect the supernatant to measure the secretion of cytokines like IL-2.[3][6]
-
Proliferation Assays: Use methods like MTT, WST-1, or BrdU incorporation to measure cell proliferation.
-
Functional Assays: Measure specific cellular functions such as phagocytosis or muscle contraction.[7][8]
-
Protocol 3: In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of Ro 32-0432 on purified PKC enzyme activity.
-
Reaction Mixture: Prepare a reaction buffer typically containing HEPES, MgCl2, and ATP.
-
Inhibitor Addition: Add varying concentrations of Ro 32-0432 or vehicle control (DMSO) to the reaction mixture.
-
Enzyme and Substrate: Add the purified catalytic subunit of a specific PKC isozyme and a suitable substrate (e.g., a synthetic peptide or a protein like Nrf2).[9]
-
Initiate Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP or [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Quantify the incorporation of the radiolabel using a phosphor imager to determine the level of inhibition.[9]
Isozyme Selectivity
Ro 32-0432 is not equipotent against all PKC isozymes. It shows a clear preference for conventional (cPKC) isoforms over novel (nPKC) and atypical (aPKC) isoforms. This selectivity is a critical consideration when designing experiments and interpreting results.
Conclusion
Ro 32-0432 is a well-characterized and selective inhibitor of conventional PKC isoforms, making it an essential pharmacological tool for in vitro studies. The effective concentration for cellular assays typically ranges from the low nanomolar to the low micromolar range, depending on the specific biological context. Researchers should carefully consider the isozyme expression profile of their experimental system and titrate the inhibitor concentration to achieve the desired level of PKC inhibition while minimizing off-target effects.
References
- 1. amsbio.com [amsbio.com]
- 2. (S)-Ro 32-0432 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Activation of Protein Kinase C βII by the stereo-specific phosphatidylserine receptor is required for phagocytosis of apoptotic thymocytes by resident murine tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. scispace.com [scispace.com]
- 12. PKC-dependent phosphorylation of Munc18a at Ser313 in activated RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. oncotarget.com [oncotarget.com]
Application Note: Detecting Protein Kinase C Inhibition by Ro 32-0432 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the inhibitory effect of Ro 32-0432 on Protein Kinase C (PKC) activity in a cellular context using Western blot analysis. Ro 32-0432 is a potent and selective, cell-permeable inhibitor of PKC, demonstrating greater selectivity for conventional PKC isoforms such as PKCα.[1][2] The primary method to determine its efficacy is to quantify the change in the phosphorylation state of PKC or its downstream substrates. This protocol details cell treatment, protein extraction, immunoblotting, and data analysis steps necessary to demonstrate PKC inhibition.
Principle of the Assay
Protein Kinase C (PKC) activation involves its translocation to the cell membrane and subsequent phosphorylation of specific serine/threonine residues on target substrates.[3] A common indicator of PKC activation is the phosphorylation of its substrates, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[4] Ro 32-0432 is an ATP-competitive inhibitor that binds to the catalytic domain of PKC, preventing the phosphorylation of its targets.
This Western blot protocol measures the inhibition of PKC by Ro 32-0432 by detecting a decrease in the phosphorylation of a key PKC substrate. By comparing the ratio of the phosphorylated substrate to the total amount of the substrate in treated versus untreated cells, the degree of inhibition can be quantified. To confirm that the inhibitor does not affect overall protein levels, total PKC and a housekeeping protein (e.g., GAPDH or β-Actin) are also measured.
PKC Signaling and Inhibition Pathway
The diagram below illustrates a typical PKC activation cascade initiated by an agonist binding to a G-protein coupled receptor (GPCR). This leads to the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKC to the membrane, leading to its activation and the subsequent phosphorylation of downstream targets. Ro 32-0432 directly inhibits the kinase activity of PKC.
Caption: PKC signaling pathway and the inhibitory action of Ro 32-0432.
Quantitative Data Summary
Ro 32-0432 exhibits varying inhibitory concentrations (IC₅₀) across different PKC isoforms, with a higher selectivity for conventional (cPKC) and novel (nPKC) isoforms.
| PKC Isoform | Type | Ro 32-0432 IC₅₀ (nM) | Reference(s) |
| PKCα | Conventional | 9 - 18 | [2] |
| PKCβI | Conventional | 28 - 56 | [2] |
| PKCγ | Conventional | ~24 | [5] |
| PKCε | Novel | 108 - 360 | [2] |
Experimental Protocol
This protocol provides a step-by-step guide for performing the Western blot analysis.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of PKC inhibition.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the PKC isoforms of interest.
-
PKC Activator: Phorbol 12-myristate 13-acetate (PMA) or other suitable agonist.
-
PKC Inhibitor: Ro 32-0432 (Sigma-Aldrich, Cat. No. R1660 or similar).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 1 & 2.[3][6]
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. (Optional) Serum-starve cells for 4-16 hours to reduce basal kinase activity. c. Pre-incubate cells with varying concentrations of Ro 32-0432 (e.g., 0, 0.1, 1, 5, 10 µM) for 1-2 hours. A vehicle control (DMSO) should be included.[8] d. Stimulate cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes. Include an unstimulated, untreated control.
-
Protein Extraction (Lysis): a. Aspirate culture medium and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (with freshly added inhibitors) to the plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
-
SDS-PAGE and Western Blotting: a. Mix 20-40 µg of protein from each sample with Laemmli loading buffer and boil for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL detection reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensity using densitometry software (e.g., ImageJ). d. To analyze inhibition, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-MARCKS / total MARCKS). Normalize this ratio to the stimulated control (PMA alone) to determine the percent inhibition for each Ro 32-0432 concentration. e. Re-probe the blot with an antibody for a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across all lanes.
Expected Results
Upon stimulation with a PKC activator like PMA, a significant increase in the phosphorylation of PKC substrates (e.g., MARCKS) should be observed compared to the unstimulated control. In cells pre-treated with Ro 32-0432, a dose-dependent decrease in the level of substrate phosphorylation is expected. The levels of total MARCKS, total PKC, and the housekeeping protein should remain relatively constant across all treatment groups.
Troubleshooting
-
No/Weak Phospho-Signal: Ensure the PKC activator is potent and used at an optimal concentration. Check that phosphatase inhibitors were added to the lysis buffer and were not expired.[3]
-
High Background: Increase the number and duration of TBST washes. Optimize the blocking time and primary/secondary antibody concentrations.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of gels. Always normalize data to a housekeeping protein.
-
Multiple Bands: This may be due to non-specific antibody binding or protein degradation. Ensure protease inhibitors are used and optimize antibody dilutions.
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 7. Phospho-PKC (pan) (beta II Ser660) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Setting up a Kinase Assay with Ro 32-0432
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC).[1][2][3] It acts as an ATP-competitive inhibitor with notable selectivity for the conventional PKC isoforms (α, βI, βII, γ) over the novel and atypical isoforms.[2][3][4] Specifically, it displays a higher affinity for PKCα compared to other isoforms.[1] Due to its role in vital cellular signaling pathways, including cell proliferation, differentiation, and apoptosis, PKC is a significant target in drug discovery. Ro 32-0432 serves as a critical tool for researchers studying the physiological and pathological roles of PKC, particularly in areas such as T-cell activation and chronic inflammatory responses.[5][6]
These application notes provide a detailed protocol for setting up an in vitro kinase assay to evaluate the inhibitory activity of Ro 32-0432 against PKC. The protocol described here is a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction, offering a non-radioactive, sensitive, and high-throughput compatible method.
Signaling Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases that are key components of signal transduction pathways. Activation of PKC is typically initiated by the hydrolysis of membrane phospholipids, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in conjunction with calcium ions (for conventional PKCs), recruits PKC to the cell membrane and activates it. Once active, PKC phosphorylates a wide range of substrate proteins, thereby regulating numerous cellular processes. Ro 32-0432, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the PKC catalytic domain, preventing the transfer of the gamma-phosphate from ATP to the substrate protein and thus inhibiting its downstream effects.
Data Presentation
The inhibitory potency of Ro 32-0432 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Ro 32-0432 against various PKC isoforms.
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 9 | [1][4] |
| PKCβI | 28 | [1][2] |
| PKCβII | 31 | [2] |
| PKCγ | 37 | [2] |
| PKCε | 108 | [1][2] |
| PKCζ | Substantial inhibition at 500 nM | [3] |
Experimental Protocols
Luminescence-Based In Vitro Kinase Assay for Ro 32-0432 Inhibition of PKC
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay methodologies and is suitable for determining the IC50 of Ro 32-0432 for specific PKC isoforms.
A. Materials and Reagents
-
Enzyme: Recombinant human PKC (isoform of interest, e.g., PKCα)
-
Substrate: A suitable PKC substrate peptide (e.g., a peptide with the R-X-X-S/T consensus motif)
-
Inhibitor: Ro 32-0432 hydrochloride, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate, high purity
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar, which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Equipment:
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
-
B. Experimental Workflow Diagram
C. Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of Ro 32-0432 in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
Prepare the PKC enzyme solution at the desired concentration in the kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the substrate and ATP mixture in the kinase reaction buffer. The ATP concentration should be close to the Km value for the specific PKC isoform, if known, to accurately determine the IC50 for an ATP-competitive inhibitor.
-
-
Kinase Reaction:
-
Add 1 µL of each Ro 32-0432 dilution (or DMSO for the no-inhibitor control) to the wells of a 96-well plate.
-
Add 12 µL of the PKC enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 12 µL of the substrate/ATP mixture to each well. The final reaction volume will be 25 µL.
-
Mix the plate gently on a plate shaker and incubate for the desired time (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized to ensure sufficient product formation without depleting a significant fraction of the substrate or ATP.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate on a shaker for 2 minutes and then incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Mix the plate on a shaker for 2 minutes and then incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
Plot the luminescence signal against the logarithm of the Ro 32-0432 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
D. Controls
-
No-Inhibitor Control (100% activity): Contains all reaction components except the inhibitor (substitute with DMSO).
-
No-Enzyme Control (0% activity/background): Contains all reaction components except the enzyme. This is used to subtract the background signal.
Conclusion
This application note provides a comprehensive guide for setting up an in vitro kinase assay to characterize the inhibitory activity of Ro 32-0432 against Protein Kinase C. The provided luminescence-based protocol offers a robust and sensitive method for determining the potency of Ro 32-0432 and can be adapted for high-throughput screening of other potential PKC inhibitors. Accurate determination of IC50 values is crucial for understanding the selectivity and mechanism of action of kinase inhibitors in drug discovery and development.
References
Application Notes and Protocols: Immunoprecipitation of Protein Kinase C (PKC) Following Ro 32-0432 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The activation of PKC is a critical event in T-cell activation.[2] Given their central role in cellular function, PKC isoforms are significant targets for drug development, particularly in the context of inflammatory diseases and cancer.
Ro 32-0432 is a potent and selective inhibitor of Protein Kinase C (PKC), demonstrating a particular efficacy against conventional PKC isoforms such as PKCα.[3][4] It is a valuable tool for investigating the physiological roles of PKC and for assessing the therapeutic potential of PKC inhibition. One of the key experimental approaches to study the effects of inhibitors like Ro 32-0432 is to analyze the phosphorylation state of PKC and its downstream targets. Immunoprecipitation (IP) is a powerful technique that allows for the isolation of PKC from a complex cellular lysate, enabling subsequent analysis by methods such as Western blotting.
These application notes provide detailed protocols for the treatment of cells with Ro 32-0432, followed by the immunoprecipitation of PKC and subsequent analysis.
Signaling Pathway and Mechanism of Inhibition
PKC isoforms are activated by a variety of stimuli, leading to the phosphorylation of a wide range of substrate proteins that regulate diverse cellular processes. Ro 32-0432 acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its substrates. This inhibition can block downstream signaling cascades, such as those involved in T-cell activation or those contributing to the pathology of conditions like autoimmune myocarditis.[2][3]
Experimental Workflow
A typical experiment to investigate the effect of Ro 32-0432 on PKC involves cell culture, treatment with the inhibitor, cell lysis, immunoprecipitation of the target protein (PKC), and subsequent analysis by Western blot to detect the levels of total and phosphorylated proteins.
Application Notes
-
Inhibitor Specificity: Ro 32-0432 is a selective inhibitor for conventional PKC isoforms (PKCα, βI, βII, γ) and has a lower affinity for novel and atypical PKC isoforms.[3][5] It is important to consider the specific PKC isoforms expressed in your experimental system.
-
Determining Optimal Concentration: The effective concentration of Ro 32-0432 can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for inhibiting PKC activity in your specific model. Concentrations ranging from nanomolar to low micromolar have been shown to be effective.[6][7]
-
Verification of Inhibition: To confirm that Ro 32-0432 is effectively inhibiting PKC, it is advisable to probe for the phosphorylation of a known PKC substrate, such as myristoylated alanine-rich C kinase substrate (MARCKS).[3] A decrease in the phosphorylation of the substrate in Ro 32-0432-treated cells compared to the control would indicate successful inhibition.
-
Lysis Buffer Selection: For immunoprecipitation, it is crucial to use a lysis buffer that effectively solubilizes proteins while preserving protein-protein interactions and the native conformation of the target protein. A modified RIPA buffer or a Tris-based buffer with non-ionic detergents (like Triton X-100 or NP-40) is generally recommended.[8][9][10] Avoid harsh ionic detergents like SDS in your IP buffer as they can denature kinases.[8][10]
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
A vehicle-treated control (e.g., DMSO).
-
An isotype control antibody for the immunoprecipitation to check for non-specific binding.
-
A total lysate control (input) to verify the presence of the target protein before immunoprecipitation.
-
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Ro 32-0432
-
Cell Culture: Plate the cells of interest (e.g., HepG2, RBL-2H3, or primary cells) at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of Ro 32-0432: Prepare a stock solution of Ro 32-0432 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Ro 32-0432 or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.[11]
-
Stimulation (Optional): If studying the inhibitory effect of Ro 32-0432 on activated PKC, treat the cells with a PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 15-30 minutes) before harvesting.[12]
-
Harvesting: After incubation, place the culture dishes on ice and proceed immediately to the cell lysis protocol.
Protocol 2: Cell Lysis for Immunoprecipitation
-
Preparation of Lysis Buffer: Prepare a non-denaturing IP Lysis Buffer. A recommended composition is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or NP-40
-
Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold IP Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Immunoprecipitation of PKC
-
Pre-clearing the Lysate:
-
To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add Protein A/G agarose beads.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against PKC (e.g., anti-PKCα) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated PKC.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples and an input control (a small fraction of the total cell lysate) onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PKC and/or a phosphorylated PKC substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Data Presentation
The following tables provide examples of how to present quantitative data from experiments investigating the effect of Ro 32-0432 on PKC.
Table 1: Dose-Dependent Inhibition of MARCKS Phosphorylation by Ro 32-0432
| Ro 32-0432 Concentration (nM) | Relative p-MARCKS Levels (Normalized to Total MARCKS) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 10 | 0.75 ± 0.06 | 25% |
| 50 | 0.42 ± 0.05 | 58% |
| 100 | 0.18 ± 0.03 | 82% |
| 500 | 0.05 ± 0.02 | 95% |
Table 2: Effect of Ro 32-0432 on PKC Activity in Different Cell Lines
| Cell Line | PKC Isoform(s) Targeted | Ro 32-0432 IC50 (nM) |
| RBL-2H3 | PKCα, β | 85 |
| HepG2 | PKCα, δ, ε | 120 |
| Jurkat | PKCα, θ | 95 |
References
- 1. Protein kinase C inhibition attenuates vascular ETB receptor upregulation and decreases brain damage after cerebral ischemia in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact | PLOS One [journals.plos.org]
- 7. PKC-dependent phosphorylation of Munc18a at Ser313 in activated RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 10. usbio.net [usbio.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for the Long-Term Storage and Stability of Ro 32-0432 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-0432 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), demonstrating notable selectivity for conventional PKC isoforms (PKCα, βI, βII, γ) over atypical isoforms. Its utility in signal transduction research and drug discovery necessitates a thorough understanding of its stability in solution to ensure the validity and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of Ro 32-0432 solutions.
Mechanism of Action: Inhibition of the PKC Signaling Pathway
Ro 32-0432 exerts its inhibitory effects by competing with ATP for the kinase domain of PKC. The activation of conventional PKC isoforms is a critical step in numerous cellular signaling cascades. This process is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, modulating diverse cellular processes. Ro 32-0432 intervenes by blocking this phosphorylation step.
Quantitative Data Summary
The stability of Ro 32-0432 solutions is critical for experimental consistency. The following tables summarize the recommended storage conditions based on vendor data sheets and a hypothetical long-term stability study.
Table 1: Recommended Long-Term Storage of Ro 32-0432 Stock Solutions
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | 1 to 4 months | Aliquot to avoid freeze-thaw cycles. Store in tightly sealed vials. |
| DMSO | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot and seal tightly. |
Table 2: Hypothetical Long-Term Stability Data of 10 mM Ro 32-0432 in DMSO at -20°C
| Time Point | Purity (%) by HPLC-UV | Concentration (mM) | Appearance of Solution | Degradation Products (% Peak Area) |
| T = 0 | 99.9 | 10.0 | Clear, colorless | None detected |
| T = 1 month | 99.8 | 9.9 | Clear, colorless | None detected |
| T = 3 months | 99.5 | 9.9 | Clear, colorless | < 0.1% |
| T = 6 months | 99.1 | 9.8 | Clear, colorless | < 0.2% |
| T = 12 months | 98.5 | 9.7 | Clear, colorless | 0.4% |
| T = 24 months | 97.2 | 9.5 | Clear, colorless | 0.8% |
Experimental Protocols
Protocol for Preparation of Ro 32-0432 Stock Solution (10 mM in DMSO)
Objective: To prepare a standardized stock solution of Ro 32-0432 in Dimethyl Sulfoxide (DMSO) for long-term storage and experimental use.
Materials:
-
Ro 32-0432 hydrochloride (MW: 489.01 g/mol ; note: batch-specific molecular weight may vary)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, low-adsorption microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate Ro 32-0432 powder and anhydrous DMSO to room temperature in a desiccator to prevent moisture absorption.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of Ro 32-0432 powder. For 1 mL of a 10 mM solution, weigh 4.89 mg.
-
Transfer the weighed powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but should be used with caution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber, low-adsorption vials. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Tightly seal the vials and label them clearly with the compound name, concentration, date, and initials.
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol for Stability-Indicating HPLC Method (Hypothetical)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Ro 32-0432 from its potential degradation products, thus serving as a stability-indicating assay.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Stored aliquots of Ro 32-0432 in DMSO.
-
Freshly prepared Ro 32-0432 reference standard.
Hypothetical HPLC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of Ro 32-0432 (likely in the 254-330 nm range).
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
Procedure:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve one aliquot of the Ro 32-0432 stock solution from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable final concentration (e.g., 100 µM) in the initial mobile phase composition.
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient elution method.
-
Generate a standard curve using freshly prepared reference standards of Ro 32-0432 at multiple concentrations.
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of Ro 32-0432 as the percentage of the main peak area relative to the total area of all peaks.
-
Quantify the concentration of Ro 32-0432 by comparing its peak area to the standard curve.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products of Ro 32-0432 under various stress conditions. This is crucial for validating the specificity of the stability-indicating HPLC method.
Procedure: Prepare separate solutions of Ro 32-0432 (e.g., 1 mg/mL in a suitable solvent mixture like ACN:Water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A PDA detector is highly recommended to assess peak purity and to compare the UV spectra of the parent drug and any new peaks. If significant degradation is observed, LC-MS/MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.
Conclusions and Best Practices
-
Storage: For optimal long-term stability, Ro 32-0432 stock solutions in anhydrous DMSO should be stored in single-use aliquots at -80°C . Storage at -20°C is suitable for shorter durations.
-
Handling: Avoid repeated freeze-thaw cycles and exposure to light. Always use anhydrous DMSO to prevent hydrolysis.
-
Stability Testing: It is highly recommended that researchers perform in-house stability assessments for long-term studies using a validated stability-indicating method, such as the HPLC protocol outlined above.
-
Forced Degradation: Forced degradation studies are essential for understanding the intrinsic stability of Ro 32-0432 and for ensuring the analytical method can distinguish the active compound from any potential degradants.
By adhering to these guidelines, researchers can ensure the integrity of their Ro 32-0432 solutions, leading to more reliable and reproducible experimental outcomes.
Troubleshooting & Optimization
potential off-target effects of Ro 32-0432 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the Ro 32-0432 inhibitor. The information is designed to address specific issues that may arise during experiments and to provide clarity on the inhibitor's potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Ro 32-0432?
Ro 32-0432 is a selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain of PKC isoforms.[2] While it inhibits multiple PKC isoforms, it displays some selectivity for conventional PKC isoforms (cPKCs) over novel (nPKCs) and atypical (aPKCs) isoforms.[2]
Q2: What is the selectivity profile of Ro 32-0432 against different PKC isoforms?
Ro 32-0432 exhibits differential inhibition across PKC isoforms. It shows a higher affinity for conventional isoforms, particularly PKCα.[2][3] The binding affinities for various rat PKC isoforms have been reported as follows:
| PKC Isoform | IC50 / Binding Affinity (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
| Data sourced from Tocris Bioscience and other publications.[3] |
Q3: What are the known off-target effects of Ro 32-0432?
While considered a relatively selective PKC inhibitor, Ro 32-0432 can inhibit other kinases, especially at higher concentrations.[2] A screening of 178 kinase inhibitors found Ro 32-0432 to be the 14th most selective.[2] At a concentration of 500 nM, it was found to substantially inhibit (>50%) 13 other kinases out of a panel of 300, and dramatically inhibit (>80%) seven of those.[2] One study also noted its ability to substantially inhibit PKCζ, an atypical PKC isoform.[2]
Q4: Can Ro 32-0432 be used in in vivo studies?
Yes, Ro 32-0432 is orally active and has been shown to be effective in in vivo models.[1][4] Studies have demonstrated its efficacy in preventing T-cell driven chronic inflammatory responses in rats following oral administration.[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with PKC inhibition.
-
Possible Cause: Off-target effects of Ro 32-0432 may be influencing other signaling pathways. At concentrations above the IC50 for PKC, the likelihood of engaging other kinases increases.
-
Troubleshooting Steps:
-
Review Inhibitor Concentration: Ensure you are using the lowest effective concentration of Ro 32-0432 to maximize selectivity for PKC. A dose-response experiment is highly recommended.
-
Validate with a Second PKC Inhibitor: To confirm that the observed phenotype is due to PKC inhibition, use a structurally different PKC inhibitor (e.g., Gö 6976 for conventional PKCs or Sotrastaurin as a broader PKC inhibitor) as a control.[5]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of the target PKC isoform to see if it reverses the phenotype.
-
Off-Target Kinase Panel: If the unexpected phenotype persists, consider that it might be due to inhibition of one of the other 13 kinases that Ro 32-0432 is known to inhibit at higher concentrations.[2] Reviewing the literature for the functions of these potential off-target kinases in your experimental system may provide insights.
-
Issue 2: Variability in experimental results between batches of Ro 32-0432.
-
Possible Cause: The molecular weight of Ro 32-0432 hydrochloride can be batch-specific due to variable water content.[3]
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CofA): Always refer to the batch-specific molecular weight provided on the CofA when preparing stock solutions.
-
Accurate Molarity Calculations: Use the batch-specific molecular weight to ensure accurate molarity of your stock and working solutions.
-
Proper Storage: Store the compound as recommended by the manufacturer to prevent degradation and maintain its activity.
-
Issue 3: The inhibitor does not seem to be effective in my cell-based assay.
-
Possible Cause 1: Poor cell permeability or rapid metabolism of the inhibitor in your specific cell type.
-
Troubleshooting Steps:
-
Confirm Cell Permeability: Ro 32-0432 is described as cell-permeable, but permeability can vary between cell lines. You can assess cellular uptake using techniques like HPLC-MS if available.
-
Incubation Time: Optimize the incubation time. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
Serum in Media: Components in the culture medium, such as serum proteins, can sometimes bind to small molecule inhibitors and reduce their effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if your experimental design allows.
-
-
Possible Cause 2: The targeted PKC isoform is not critical for the signaling pathway being investigated in your model.
-
Troubleshooting Steps:
-
Confirm PKC Isoform Expression: Use techniques like Western blotting or qPCR to confirm that the PKC isoforms targeted by Ro 32-0432 are expressed in your cells.
-
Assess PKC Activity: Measure the phosphorylation of a known PKC substrate (e.g., MARCKS) to confirm that Ro 32-0432 is indeed inhibiting PKC activity in your cells.[6]
-
Experimental Protocols
Protocol 1: General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of Ro 32-0432 against a specific kinase in vitro.
-
Reagents:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
Ro 32-0432 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or an appropriate antibody for detecting substrate phosphorylation
-
ATP
-
-
Procedure:
-
Prepare serial dilutions of Ro 32-0432 in kinase assay buffer.
-
In a microplate, add the recombinant kinase and the kinase-specific substrate peptide.
-
Add the different concentrations of Ro 32-0432 or DMSO (vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay). The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for a predetermined time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation using a suitable method (e.g., scintillation counting for radiometric assays or ELISA for antibody-based detection).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | 145333-02-4 [sigmaaldrich.com]
- 4. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 5. rega.kuleuven.be [rega.kuleuven.be]
- 6. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
cellular toxicity of Ro 32-0432 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the protein kinase C (PKC) inhibitor, Ro 32-0432, particularly concerning its cellular toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Ro 32-0432 and what is its primary mechanism of action?
Ro 32-0432 is a cell-permeable, potent, and selective inhibitor of Protein Kinase C (PKC). It primarily targets conventional PKC isoforms (PKCα, PKCβI, PKCβII, and PKCγ) with higher selectivity over novel and atypical PKC isoforms.[1][2] Its mechanism of action involves competing with ATP for the kinase domain's binding site.
Q2: I am observing high levels of cytotoxicity in my experiments with Ro 32-0432. What are the potential causes?
High cytotoxicity when using Ro 32-0432 can be attributed to several factors:
-
High Concentrations: While Ro 32-0432 is selective for PKC at lower concentrations, at higher concentrations (e.g., above 10 nM in some sensitive cell types like primary chondrocytes), it can exhibit off-target effects by inhibiting other kinases, leading to toxicity.[3]
-
Cell-Type Specificity: The cytotoxic threshold for Ro 32-0432 is highly dependent on the cell line being used. Some primary cells are sensitive to low nanomolar concentrations, while some cancer cell lines can tolerate micromolar concentrations.
-
On-Target Apoptosis Induction: Inhibition of PKC, a crucial regulator of cell survival and apoptosis, can itself trigger programmed cell death in certain cellular contexts. The balance between pro-survival and pro-apoptotic signals can be shifted by PKC inhibition.
-
Experimental Conditions: Factors such as prolonged incubation times, high cell density, and suboptimal culture conditions can exacerbate the cytotoxic effects of the compound.
Q3: What are the known off-target effects of Ro 32-0432 at high concentrations?
At a concentration of 500 nM, Ro 32-0432 has been shown to inhibit several other kinases in addition to PKC, which can contribute to its cytotoxic effects.[2] Researchers should be aware of these potential off-target activities when interpreting results from experiments using high concentrations of the inhibitor.
Q4: How can I differentiate between on-target PKC inhibition-mediated effects and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for PKC inhibition and the concentration at which cytotoxicity becomes significant in your specific cell line.
-
Use of a Structurally Different PKC Inhibitor: Comparing the effects of Ro 32-0432 with another PKC inhibitor that has a different chemical structure can help determine if the observed phenotype is due to PKC inhibition or an off-target effect of Ro 32-0432.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of the downstream target of PKC that you are studying might rescue the phenotype, confirming an on-target effect.
-
Control Experiments: Utilize appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity, to ensure the validity of your results.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Ro 32-0432 against various Protein Kinase C Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data compiled from multiple sources.[1][4]
Table 2: Reported Cellular Effects of Ro 32-0432 at Different Concentrations
| Cell Type | Concentration | Observed Effect | Reference |
| Primary Chondrocytes | >10 nM | Toxic, likely due to inhibition of other PKC isoforms. | [3][5] |
| Primary Mouse Keratinocytes | 10 µM | Blocked TPA-induced lethality. | [5] |
| Human Retinal Endothelial Cells | 200 nM | No significant inhibition of cell proliferation. | Translocation of protein kinase C δ contributes to the moderately high glucose‑, but not hypoxia‑induced proliferation in primary cultured human retinal endothelial cells - Spandidos Publications |
| COLO205 Colon Cancer Cells | 1 µM | No effect on colony growth. | C1B domain peptide of protein kinase Cγ significantly suppresses growth of human colon cancer cells in vitro and in an in vivo mouse xenograft model through induction of cell cycle arrest and apoptosis |
| Human Brain Microvascular Endothelial Cells | 1-5 µM | Did not markedly affect cell viability. | Suppression of Protein Kinase C-α Ameliaorates Hyperglycaemia-Evoked In Vitro Cerebral Barrier Dysfunction |
Mandatory Visualization
Caption: Workflow for assessing Ro 32-0432 cytotoxicity.
Caption: Mechanisms of Ro 32-0432 cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of Ro 32-0432 using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of Ro 32-0432. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
Ro 32-0432 (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ro 32-0432 in complete culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Ro 32-0432 concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ro 32-0432 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Ro 32-0432 concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) using a suitable software.
-
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay helps to determine the mode of cell death induced by high concentrations of Ro 32-0432.
Materials:
-
Cells treated with Ro 32-0432 and controls (as described in Protocol 1)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following treatment with Ro 32-0432, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by Ro 32-0432 at the tested concentrations.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity at low (nM) concentrations | Cell line is highly sensitive to PKC inhibition. | - Perform a detailed dose-response curve starting from very low concentrations (e.g., pM range).- Reduce the incubation time.- Consider using a different cell line if the therapeutic window is too narrow. |
| Inconsistent results between experiments | - Inconsistent cell seeding density.- Degradation of Ro 32-0432 stock solution.- Variation in incubation times. | - Ensure accurate and consistent cell counting and seeding.- Prepare fresh stock solutions of Ro 32-0432 regularly and store them properly (aliquoted at -20°C or -80°C).- Standardize all incubation and treatment times. |
| Observed phenotype does not correlate with known PKC downstream signaling | Off-target effects at the concentration used. | - Lower the concentration of Ro 32-0432 to a more selective range.- Use a different, structurally unrelated PKC inhibitor to confirm the phenotype.- Perform a kinase profile screen to identify potential off-targets at the effective concentration. |
| No cytotoxicity observed even at high (µM) concentrations | - Cell line is resistant to Ro 32-0432.- Compound is not entering the cells.- Inactive compound. | - Confirm the expression and activity of PKC isoforms in your cell line.- Verify the cell permeability of Ro 32-0432 in your system (if possible).- Test the activity of your Ro 32-0432 stock on a sensitive cell line or in an in vitro kinase assay. |
| Interference with viability assay readout | The chemical properties of Ro 32-0432 may interfere with the assay. | - Run a control with Ro 32-0432 in cell-free medium to check for direct interaction with the assay reagents.- Use an alternative viability assay with a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
References
- 1. C1B domain peptide of protein kinase Cγ significantly suppresses growth of human colon cancer cells in vitro and in an in vivo mouse xenograft model through induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Chondrocyte cell death mediated by reactive oxygen species-dependent activation of PKC-βI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase Cδ Targets Mitochondria, Alters Mitochondrial Membrane Potential, and Induces Apoptosis in Normal and Neoplastic Keratinocytes When Overexpressed by an Adenoviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Ro 32-0432 incubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Ro 32-0432, a selective protein kinase C (PKC) inhibitor. The following information is designed to help optimize experimental protocols and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is Ro 32-0432 and what is its primary mechanism of action?
Ro 32-0432 is a selective, cell-permeable, and orally active inhibitor of protein kinase C (PKC).[1][2] It functions by competing with ATP for binding to the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream targets.[3] Ro 32-0432 displays selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms.[2][4]
Q2: What is the recommended starting concentration for Ro 32-0432 in cell-based assays?
The optimal concentration of Ro 32-0432 is cell-type and context-dependent. However, a review of the literature suggests a starting range of 10 nM to 10 µM. For instance, studies have shown effective inhibition of PKC activity in human coronary artery endothelial cells at 20 nM, while concentrations up to 20 µM have been used in mast cell degranulation assays.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the optimal incubation time for achieving maximal inhibition with Ro 32-0432?
The ideal incubation time for Ro 32-0432 is highly dependent on the experimental goals, cell type, and the specific downstream effect being measured. There is no single "maximal" incubation time that applies to all experiments. The onset of action can be rapid, with effects observed in as little as 8-10 minutes in conscious rats.[3] However, pre-incubation times in in vitro studies vary widely, from 15 minutes to 16 hours, depending on the experimental protocol.[1][7]
Q4: How should I determine the optimal incubation time for my experiment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of Ro 32-0432 and measuring the desired inhibitory effect at various time points. For example, a study on 2-methoxyestradiol-induced endothelial hyperpermeability showed maximal phosphorylation of target proteins between 5 and 15 minutes after stimulation, indicating that a short pre-incubation with Ro 32-0432 would be appropriate to inhibit this peak response.[8]
Troubleshooting Guides
Problem: I am not observing any inhibition of my PKC-dependent pathway.
-
Suboptimal Concentration: The concentration of Ro 32-0432 may be too low. Consult the literature for concentrations used in similar cell types and consider performing a dose-response curve.
-
Insufficient Incubation Time: The incubation time may be too short for the inhibitor to effectively penetrate the cells and inhibit PKC. While effects can be rapid, some protocols use pre-incubation times of 30 minutes to an hour or longer.[6][9]
-
PKC Isoform Specificity: Ro 32-0432 is selective for conventional PKC isoforms.[2][4] If your pathway is predominantly regulated by novel or atypical PKC isoforms, Ro 32-0432 may not be an effective inhibitor. Consider using a broader-spectrum PKC inhibitor or an inhibitor with a different isoform selectivity profile.
-
Compound Stability: Ensure the proper storage and handling of the Ro 32-0432 stock solution to maintain its activity.
Problem: I am observing off-target effects or cellular toxicity.
-
Concentration is too high: High concentrations of Ro 32-0432 may lead to off-target effects or cytotoxicity. It is crucial to determine the optimal concentration through a dose-response experiment and to include appropriate vehicle controls.
-
Prolonged Incubation: Long incubation times, especially at higher concentrations, can contribute to cellular stress and toxicity. A time-course experiment can help identify the shortest incubation time that yields the desired inhibition.
Experimental Protocols
Below are examples of experimental conditions for Ro 32-0432 as reported in the literature. These should be used as a starting point for optimization in your specific experimental system.
Table 1: In Vitro Experimental Parameters for Ro 32-0432
| Cell Type | Concentration | Incubation Time | Application | Reference |
| Human Pulmonary Artery Endothelial Cells | 10 µM | 15 minutes (pre-incubation) | Inhibition of 2ME-induced barrier dysfunction | [1] |
| RBL-2H3 Mast Cells | 5-20 µM | 30 minutes (pre-incubation) | Inhibition of degranulation | [2][5] |
| Rat Hypothalamic 4B Cells | 50 nM | 30 minutes (pre-incubation) | Investigation of ghrelin-induced signaling | [9] |
| HeLa Cells | 10 µM | 16 hours | Inhibition of endogenous PKCα | [7] |
| Human Coronary Artery Endothelial Cells | 20 nM - 0.2 µM | 30 minutes (pre-incubation) | Inhibition of ox-LDL-induced MMP expression | [6] |
Table 2: In Vivo Experimental Parameters for Ro 32-0432
| Animal Model | Dosage | Administration Route | Treatment Duration | Application | Reference |
| Conscious Rats | 100 mg/kg | Intraperitoneal | Single injection, effects monitored for 4 hours | Assessment of cardiorespiratory responses | [3] |
| Lewis Rats | 1 mg/kg | Intraperitoneal | Every two days from day 14 to 18 | Treatment of experimental autoimmune myocarditis | [10] |
| C57BL/6N Mice | 1 mg/kg | Intravenous | Single injection 4 hours before challenge | Attenuation of 2ME-induced vascular leakage | [1] |
Visualizations
Diagram 1: Simplified PKC Signaling Pathway
Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of Ro 32-0432.
Diagram 2: Experimental Workflow for Optimizing Incubation Time
Caption: A general experimental workflow for determining the optimal incubation time for Ro 32-0432.
Diagram 3: Troubleshooting Logic for Lack of Inhibition
Caption: A troubleshooting decision tree for experiments where Ro 32-0432 does not produce the expected inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC-dependent phosphorylation of Munc18a at Ser313 in activated RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. rupress.org [rupress.org]
- 8. atsjournals.org [atsjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting insolubility of Ro 32-0432 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the experimental use of Ro 32-0432, with a specific focus on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs) - Troubleshooting Insolubility
Q1: I am observing precipitation when I dissolve Ro 32-0432 in my aqueous buffer. How can I resolve this?
A1: Ro 32-0432 hydrochloride has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.
Q2: What is the recommended solvent for preparing a stock solution of Ro 32-0432?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Ro 32-0432.[1][2][3][4] Methanol is also mentioned as a potential solvent.[2] It is soluble up to 10 mM in DMSO, sometimes requiring gentle warming to fully dissolve.[1][5]
Q3: What is the best practice for diluting the DMSO stock solution into an aqueous buffer to avoid precipitation?
A3: To minimize precipitation when diluting your DMSO stock into an aqueous buffer, follow these steps:
-
Use a high concentration stock: This will allow you to add a smaller volume of the DMSO stock to your aqueous buffer, keeping the final DMSO concentration low.
-
Rapid mixing: Add the DMSO stock to your aqueous buffer while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Stepwise dilution: For very sensitive experiments, you can try a stepwise dilution. First, dilute the DMSO stock into a small volume of your buffer and then add this intermediate solution to the final volume.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration of less than 1% in your aqueous medium. While some cell lines can tolerate higher concentrations, it is always best to keep it as low as possible to avoid solvent effects on your experiment. Always run a vehicle control with the same final concentration of DMSO.
Q4: I am still seeing precipitation even after following the recommended dilution procedure. What else can I try?
A4: If you continue to experience precipitation, consider the following:
-
Buffer composition: The pH and composition of your aqueous buffer can influence the solubility of Ro 32-0432. While specific data is limited, you could empirically test different buffers (e.g., PBS, Tris, HEPES) to see if one is more favorable.
-
Temperature: Ensure your aqueous buffer is at room temperature or the temperature of your experiment before adding the DMSO stock.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator may help to dissolve any small precipitates that have formed.
-
Lower the final concentration: It is possible that your desired final concentration of Ro 32-0432 in the aqueous buffer is above its solubility limit, even with a low percentage of DMSO. Try working with a lower final concentration of the compound.
Q5: How should I store my Ro 32-0432 stock solution?
A5: Ro 32-0432 stock solutions in DMSO should be aliquoted and stored at -20°C.[6][7] Stock solutions are reported to be stable for up to one to four months when stored under these conditions.[2][6][7] It is recommended to prepare and use solutions on the same day if possible.[2][3] Before use, equilibrate the aliquot to room temperature and ensure no precipitation is visible.[2][3]
Data Presentation
Table 1: Solubility of Ro 32-0432 Hydrochloride
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM | Gentle warming may be required. | [1][5] |
| DMSO | 4.89 mg/mL | [1] | |
| DMSO | 5 mg/mL | [4] | |
| Methanol | Soluble | Specific concentration not provided. | [2] |
| Water | 1 mg/mL | This may be an overestimation for many buffer systems. Direct dissolution is not recommended. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Ro 32-0432 in DMSO
Materials:
Procedure:
-
Allow the vial of Ro 32-0432 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of Ro 32-0432 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.89 mg of Ro 32-0432.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is fully dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) to aid dissolution.[1][5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Mandatory Visualizations
Signaling Pathway of Ro 32-0432
Caption: Signaling pathway inhibited by Ro 32-0432.
Experimental Workflow for Troubleshooting Insolubility
Caption: Workflow for dissolving Ro 32-0432.
References
- 1. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 3. Ro-32-0432 | PKC inhibitor | Hello Bio [hellobio.com]
- 4. Ro-32-0432 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
impact of serum on Ro 32-0432 activity in cell culture
Welcome to the technical support center for Ro 32-0432, a selective, cell-permeable protein kinase C (PKC) inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ro 32-0432 and what is its primary mechanism of action?
Ro 32-0432 is a potent and selective inhibitor of protein kinase C (PKC). It is cell-permeable, allowing it to act on intracellular targets. Its primary mechanism of action is the inhibition of conventional PKC isoforms, with a particular selectivity for PKCα. By inhibiting PKC, Ro 32-0432 can prevent the phosphorylation of downstream target proteins involved in various cellular signaling pathways.
Q2: How does the presence of serum in cell culture medium affect the activity of Ro 32-0432?
The presence of serum in cell culture medium can slightly reduce the efficacy of Ro 32-0432. While the inhibitor remains active, a higher concentration may be required to achieve the same level of PKC inhibition as in serum-free conditions. One study demonstrated that the inhibitor's ability to suppress a physiological response was approximately 10% lower in the presence of complete serum compared to serum-free conditions.[1]
Q3: Why might serum reduce the activity of Ro 32-0432?
While direct binding studies for Ro 32-0432 are not extensively published, the observed reduction in activity in the presence of serum is likely due to one or a combination of the following factors:
-
Protein Binding: Components of serum, such as albumin, can bind to small molecules like Ro 32-0432. This binding can sequester the inhibitor, reducing its effective concentration available to enter the cells and interact with its target, PKC.
-
Non-specific Interactions: Other macromolecules in serum may interact with Ro 32-0432, limiting its bioavailability.
-
Enzymatic Degradation: Serum contains various enzymes that could potentially metabolize or degrade the inhibitor, although this is less commonly reported for this class of compounds.
Q4: Should I use serum-free or serum-containing medium for my experiments with Ro 32-0432?
The choice between serum-free and serum-containing medium depends on your experimental goals and cell type.
-
Serum-Free Medium: Using a serum-free medium is recommended for short-term experiments (e.g., a few hours) to minimize the potential for serum interference and to have a more defined experimental system. Many protocols advise a period of serum starvation before adding the inhibitor.
-
Serum-Containing Medium: For long-term experiments where cell viability and proliferation are critical, a serum-containing medium is often necessary. In this case, it is important to perform dose-response experiments to determine the optimal concentration of Ro 32-0432 for your specific conditions. Be aware that you may need to use a slightly higher concentration of the inhibitor compared to serum-free conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of PKC activity. | Serum Interference: Components in fetal bovine serum (FBS) or other sera may be binding to Ro 32-0432, reducing its effective concentration. | 1. Perform a dose-response curve: Determine the optimal concentration of Ro 32-0432 in your specific cell type and serum concentration. 2. Serum starve your cells: Before adding the inhibitor, wash the cells with phosphate-buffered saline (PBS) and incubate them in a serum-free medium for 2-24 hours. This can help to minimize serum-related artifacts. 3. Increase inhibitor concentration: If serum starvation is not possible, you may need to use a higher concentration of Ro 32-0432 to counteract the effects of serum binding. |
| High background signal or off-target effects. | Inhibitor Concentration Too High: Using an excessive concentration of Ro 32-0432 can lead to the inhibition of other kinases and non-specific cellular effects. | 1. Titrate the inhibitor: Perform a concentration-response experiment to find the lowest effective concentration that inhibits your target of interest without causing significant off-target effects. 2. Use appropriate controls: Include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally related but inactive against PKC. |
| Cell toxicity or death. | Solvent Toxicity: The vehicle used to dissolve Ro 32-0432, typically DMSO, can be toxic to some cell lines at higher concentrations. Inhibitor-induced apoptosis: Prolonged or high-concentration treatment with a PKC inhibitor can induce apoptosis in some cell types. | 1. Minimize solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). 2. Perform a viability assay: Use assays such as MTT or trypan blue exclusion to assess cell viability at different concentrations of the inhibitor and vehicle. 3. Reduce incubation time: If possible, shorten the duration of the treatment with Ro 32-0432. |
| Variability between experiments. | Inconsistent cell culture conditions: Differences in cell density, passage number, or serum batch can contribute to experimental variability. Inhibitor stability: Improper storage or handling of the Ro 32-0432 stock solution can lead to its degradation. | 1. Standardize protocols: Maintain consistent cell culture practices, including seeding density and passage number. If possible, use the same batch of serum for a set of experiments. 2. Properly store inhibitor: Store the Ro 32-0432 stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
The following table summarizes the observed effect of serum on Ro 32-0432 activity in a study on human pulmonary artery endothelial cells (HPAECs). The data represents the percentage of suppression of a decrease in transepithelial electrical resistance (TER), a measure of cell barrier function.
| Condition | Suppression of TER Decrease |
| Serum-Free | ~55% |
| Complete Serum | ~45% |
| (Data adapted from a study on HPAECs, indicating a slight reduction in inhibitor efficacy in the presence of serum.)[1] |
Experimental Protocols
General Protocol for Inhibition of PKC in Cell Culture
This protocol provides a general guideline. Optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Ro 32-0432
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (with or without serum)
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Multi-well plates or flasks
Procedure:
-
Prepare Ro 32-0432 Stock Solution:
-
Dissolve Ro 32-0432 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow them to reach the desired confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for treatment.
-
-
Inhibitor Treatment:
-
For Serum-Free Conditions (Recommended for short-term experiments): a. Gently aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add serum-free medium to the cells and incubate for a period of serum starvation (e.g., 2-24 hours, depending on the cell type's tolerance). d. Prepare the final working concentration of Ro 32-0432 by diluting the stock solution in serum-free medium. Also, prepare a vehicle control (DMSO in serum-free medium at the same final concentration). e. Aspirate the starvation medium and add the medium containing Ro 32-0432 or the vehicle control to the respective wells.
-
For Serum-Containing Conditions (For long-term experiments): a. Prepare the final working concentration of Ro 32-0432 by diluting the stock solution in the complete, serum-containing medium. Also, prepare a vehicle control. b. Gently aspirate the old medium from the cells and replace it with the medium containing Ro 32-0432 or the vehicle control.
-
-
Incubation:
-
Incubate the cells with the inhibitor for the desired period (this can range from 30 minutes to several hours, depending on the specific pathway and endpoint being studied).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell lysis for Western blotting, immunofluorescence, or a functional assay.
-
Visualizations
PKC Signaling Pathway
Caption: A simplified diagram of the conventional Protein Kinase C (PKC) signaling pathway and the inhibitory action of Ro 32-0432.
Experimental Workflow: Troubleshooting Ro 32-0432 Activity
Caption: A logical workflow for troubleshooting inconsistent or weak activity of Ro 32-0432 in cell culture experiments.
References
mitigating Ro 32-0432 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Ro 32-0432 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ro 32-0432 and what are its primary targets?
Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of Protein Kinase C (PKC). It exhibits selectivity for conventional PKC isoforms over atypical isoforms.
Table 1: Inhibitory Potency (IC₅₀) of Ro 32-0432 against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Q2: How should I store Ro 32-0432 to ensure its stability?
Proper storage is critical to prevent the degradation of Ro 32-0432. Below are the recommended storage conditions for both the solid compound and its stock solutions.
Table 2: Recommended Storage Conditions for Ro 32-0432
| Form | Storage Temperature | Duration | Notes |
| Solid (powder) | -20°C | Up to 4 years | Store in a dry, dark environment.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use vials.[2] |
Q3: How do I properly handle Ro 32-0432 to minimize degradation during my experiments?
To maintain the integrity of Ro 32-0432 throughout your experiments, follow these handling guidelines:
-
Reconstitution: Allow the solid compound to equilibrate to room temperature before dissolving in high-quality, anhydrous DMSO. Gentle warming may be necessary for complete dissolution.[3]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[2]
-
Light Sensitivity: Protect the solid compound and its solutions from light.[1] Perform experimental steps involving Ro 32-0432 under subdued lighting whenever possible.
-
Aqueous Solutions: Prepare aqueous solutions of Ro 32-0432 fresh for each experiment. Due to the potential for hydrolysis, do not store Ro 32-0432 in aqueous buffers for extended periods.
Troubleshooting Guides
Problem 1: I am observing inconsistent or lower-than-expected activity of Ro 32-0432 in my cell-based assays.
This issue may be due to the degradation of Ro 32-0432 in your stock solution or experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Age of Stock: Confirm that your DMSO stock solution has not exceeded the recommended storage duration (1 month at -20°C or 6 months at -80°C).[2]
-
Freeze-Thaw Cycles: If you have not been using single-use aliquots, your stock solution may have degraded due to multiple freeze-thaw cycles. Prepare a fresh stock solution and aliquot it.[2]
-
DMSO Quality: Ensure you are using anhydrous, high-purity DMSO for reconstitution. Water content in DMSO can contribute to the hydrolysis of the compound.
-
-
Assess Stability in Experimental Media:
-
Incubation Time: Long incubation times in aqueous cell culture media can lead to the degradation of Ro 32-0432. Consider reducing the incubation time if your experimental design allows.
-
Media Components: While specific interactions are not well-documented, be aware that components in complex media could potentially contribute to degradation.
-
-
Experimental Workflow for Verifying Ro 32-0432 Activity:
Figure 1. Workflow to verify Ro 32-0432 activity.
Problem 2: I suspect my Ro 32-0432 is degrading, but I am unsure how to confirm this.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and degradation of your Ro 32-0432 stock.
Experimental Protocol: HPLC Analysis of Ro 32-0432 Stability
-
Sample Preparation:
-
Prepare a standard solution of Ro 32-0432 at a known concentration in a suitable solvent (e.g., DMSO).
-
To assess stability in an aqueous buffer, dilute the stock solution in your buffer of interest and incubate under your experimental conditions (e.g., 37°C for various time points).
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where Ro 32-0432 has maximum absorbance.
-
-
Data Analysis:
-
Inject your standard and incubated samples.
-
A decrease in the peak area of the parent Ro 32-0432 compound and the appearance of new peaks over time would indicate degradation.
-
Signaling Pathways
Ro 32-0432 primarily targets the conventional Protein Kinase C (PKC) isoforms α and β, and to a lesser extent, the novel PKC isoform ε. Understanding these pathways can aid in experimental design and data interpretation.
PKCα Signaling Pathway
PKCβII Signaling Pathway
PKCε Signaling Pathway
References
interpreting unexpected results with Ro 32-0432 treatment
Welcome to the technical support center for Ro 32-0432. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Ro 32-0432 and interpreting any unexpected results encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and provide troubleshooting guidance for unexpected experimental outcomes with Ro 32-0432 treatment.
Q1: My cells are undergoing apoptosis after Ro 32-0432 treatment, even though I expected it to be cytoprotective. Why is this happening?
A1: This is a context-dependent effect of Ro 32-0432. While it can have anti-apoptotic effects, such as in retinal progenitor cells, it has also been shown to induce apoptosis in other cell types like keratinocytes when Protein Kinase C delta (PKCδ) is overexpressed.[1][2] The pro-apoptotic effect is often associated with the translocation of PKCδ to the mitochondria, leading to changes in mitochondrial membrane potential and subsequent caspase activation.[2]
Troubleshooting Steps:
-
Analyze PKC Isoform Expression: Profile the expression levels of different PKC isoforms in your cell line, particularly PKCδ. High levels of PKCδ may predispose cells to apoptosis upon treatment.
-
Evaluate Mitochondrial Integrity: Assess mitochondrial membrane potential using dyes like Rhodamine-123 and check for the release of cytochrome c from mitochondria.[2]
-
Measure Caspase Activity: Perform assays for caspase-3 and caspase-9 activity to confirm the involvement of the intrinsic apoptotic pathway.[2]
-
Dose-Response and Time-Course Analysis: A high concentration or prolonged treatment with Ro 32-0432 might lead to off-target effects or overwhelm cellular compensatory mechanisms. Perform a thorough dose-response and time-course experiment to identify a therapeutic window.
Q2: I am not observing the expected inhibition of my target pathway, despite using the recommended concentration of Ro 32-0432. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Ro 32-0432 is a potent inhibitor of conventional PKC isoforms (α, βI, βII, γ) but is less effective against atypical PKC isoforms.[1] The issue could stem from the specific PKC isoforms involved in your pathway, the compound's stability, or cellular uptake.
Troubleshooting Steps:
-
Confirm PKC Isoform Involvement: Use siRNA or isoform-specific inhibitors to confirm which PKC isoforms are critical for your observed phenotype. Ro 32-0432 is significantly less potent against atypical PKCs.[3][4]
-
Verify Compound Integrity and Activity: Ensure the compound has been stored correctly at -20°C and prepare fresh stock solutions in DMSO. It is advisable to test the inhibitor's activity in a well-established PKC activity assay as a positive control.
-
Assess Cellular Uptake: Ro 32-0432 is cell-permeable, but issues with uptake can occur in certain cell types.[5][6] Consider using a fluorescently labeled version of the inhibitor, if available, or perform cellular fractionation and subsequent analysis to confirm its presence in the cytoplasm.
-
Check for Drug Efflux: Some cell lines express high levels of multidrug resistance transporters that can actively pump out small molecule inhibitors. Consider co-treatment with an inhibitor of these pumps, such as verapamil, to see if the efficacy of Ro 32-0432 is restored.
Q3: My cells are showing unexpected changes in cell cycle progression after Ro 32-0432 treatment. Is this a known effect?
A3: Yes, Ro 32-0432 has been observed to induce cell cycle arrest in some cancer cell lines.[7][8] For instance, in COLO205 human colon cancer cells, treatment with a peptide that modulates PKC activity, an effect reversed by Ro 32-0432, resulted in G2 arrest.[7][8] This suggests that PKC inhibition by Ro 32-0432 can interfere with the normal progression of the cell cycle.
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Examine Key Cell Cycle Regulators: Use western blotting to assess the expression and phosphorylation status of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). Also, investigate the phosphorylation of p53.[7]
-
Consider Off-Target Effects: While Ro 32-0432 is selective for PKC, at higher concentrations, it may inhibit other kinases that play a role in cell cycle regulation.[3][4] A careful dose-response analysis is crucial.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Ro 32-0432 against various Protein Kinase C (PKC) isoforms. This data is crucial for designing experiments and interpreting results based on the specific PKC isoforms present in your system.
| PKC Isoform | IC50 (nM) | Selectivity Notes |
| PKCα | 9[1][5] | High selectivity.[5] |
| PKCβI | 28[1][5] | High selectivity.[5] |
| PKCβII | 31[1] | High selectivity. |
| PKCγ | 37[1] | High selectivity. |
| PKCε | 108[1][5] | Lower selectivity compared to conventional isoforms.[5] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for troubleshooting unexpected results with Ro 32-0432.
Caption: Canonical PKC signaling pathway and the inhibitory action of Ro 32-0432.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed when working with Ro 32-0432.
Protocol 1: In Vitro PKC Activity Assay
This protocol is designed to verify the inhibitory activity of Ro 32-0432 on PKC in a cell-free system.
Materials:
-
Recombinant human PKC isoforms (α, β, γ, δ, ε, ζ)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide)
-
ATP, [γ-32P]ATP for radioactive assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay
-
PKC activation buffer (containing lipids like phosphatidylserine and diacylglycerol)
-
Ro 32-0432 stock solution (in DMSO)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of Ro 32-0432 in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted Ro 32-0432 or DMSO control.
-
Add the recombinant PKC isoform and the substrate peptide to each well.
-
Prepare the activation buffer containing lipids and add it to the wells to activate the PKC.
-
To initiate the kinase reaction, add ATP (spiked with [γ-32P]ATP for the radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
For the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For the luminescence method, follow the manufacturer's instructions for the ADP-Glo™ kit.
-
Plot the percentage of PKC activity against the log concentration of Ro 32-0432 to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-MARCKS (a PKC substrate)
This protocol assesses the in-cell activity of Ro 32-0432 by measuring the phosphorylation of a known PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[9]
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Ro 32-0432 stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Ro 32-0432 or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MARCKS.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MARCKS to normalize for protein loading.
-
Quantify the band intensities to determine the effect of Ro 32-0432 on PMA-induced MARCKS phosphorylation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if Ro 32-0432 treatment affects the cell cycle distribution of your cells.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Ro 32-0432 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Ro 32-0432 or DMSO vehicle control for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase Cdelta targets mitochondria, alters mitochondrial membrane potential, and induces apoptosis in normal and neoplastic keratinocytes when overexpressed by an adenoviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro-32-0432 [sigmaaldrich.com]
- 6. Ro-32-0432 | PKC inhibitor | Hello Bio [hellobio.com]
- 7. C1B domain peptide of protein kinase Cγ significantly suppresses growth of human colon cancer cells in vitro and in an in vivo mouse xenograft model through induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. oncotarget.com [oncotarget.com]
how to control for non-specific effects of Ro 32-0432
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the protein kinase C (PKC) inhibitor, Ro 32-0432. The information provided will help users control for non-specific effects and interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 32-0432?
Ro 32-0432 is a potent, cell-permeable inhibitor of protein kinase C (PKC).[1][2] It displays selectivity for conventional PKC isoforms (cPKC) such as PKCα, PKCβI, PKCβII, and PKCγ over atypical PKC isoforms.[1][2] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC.[3]
Q2: What are the known off-target effects of Ro 32-0432?
While Ro 32-0432 is a selective PKC inhibitor, it can exhibit off-target activity, particularly at higher concentrations. Kinome screening has revealed that at 500 nM, Ro 32-0432 can inhibit other kinases.[4][5][6] Researchers should be aware of these potential off-target effects and use appropriate controls to validate their findings.
Q3: How can I control for the non-specific effects of Ro 32-0432 in my experiments?
To ensure that the observed effects are due to the inhibition of PKC and not off-target activities, it is crucial to include proper controls in your experimental design. Key control strategies include:
-
Use of an Inactive Analog: Employ a structurally related but biologically inactive analog, such as Ro 31-6045, as a negative control.[1][7]
-
Use of a Structurally Unrelated Inhibitor: Use another PKC inhibitor with a different chemical structure to confirm that the observed phenotype is not due to the specific chemical properties of Ro 32-0432.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the specific PKC isoform(s) of interest.[8][9] This provides strong evidence that the effect of Ro 32-0432 is on-target.
-
Dose-Response Analysis: Perform a dose-response curve to determine the minimal effective concentration of Ro 32-0432 in your experimental system. Using the lowest effective concentration can help minimize off-target effects.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Experimental Results
Potential Cause: Off-target effects of Ro 32-0432 may lead to unexpected phenotypes or inconsistent data between experiments.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Inactive Control: Treat cells with the inactive analog Ro 31-6045 at the same concentration as Ro 32-0432. The inactive analog should not produce the same effect.[1][7]
-
PKC Knockdown: Use siRNA to knockdown the specific PKC isoform you hypothesize is the target. If the phenotype is recapitulated, it strengthens the evidence for an on-target effect.[8][9]
-
-
Investigate Alternative Signaling Pathways:
-
MAPK/ERK Pathway: Ro 32-0432 has been shown to influence the MAPK/ERK signaling pathway in some cell types.[10][11] Assess the phosphorylation status of key proteins in this pathway (e.g., ERK1/2) by Western blot.
-
PI3K/Akt Pathway: Some studies suggest a potential interplay between PKC and the PI3K/Akt pathway. Examine the phosphorylation of Akt as a marker for this pathway's activation.
-
-
Review Literature for Cell-Type Specific Effects: The effects of Ro 32-0432 can be cell-type dependent. Thoroughly review the literature for studies using similar experimental models.
Problem 2: High Levels of Cell Death or Cytotoxicity
Potential Cause: Ro 32-0432, like many small molecule inhibitors, can induce cytotoxicity at higher concentrations or with prolonged exposure.[12][13]
Troubleshooting Steps:
-
Determine the Optimal Concentration:
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of Ro 32-0432 concentrations to determine the IC50 for cytotoxicity in your specific cell line.
-
Select Lowest Effective Dose: Choose a concentration for your experiments that effectively inhibits PKC activity with minimal impact on cell viability.
-
-
Optimize Treatment Duration:
-
Time-Course Experiment: Conduct a time-course experiment to identify the shortest incubation time required to observe the desired biological effect.
-
-
Use a Negative Control:
-
Inactive Analog: Include the inactive analog Ro 31-6045 to ensure that the observed cytotoxicity is not a non-specific effect of the chemical scaffold.
-
-
Assess Apoptosis:
-
Caspase Activity Assays: Use assays to measure the activity of caspases (e.g., caspase-3/7) to determine if the cell death is occurring through apoptosis.
-
Data Presentation
Table 1: Selectivity Profile of Ro 32-0432 against Protein Kinase C Isoforms
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 9 | [14] |
| PKCβI | 28 | [14] |
| PKCβII | 31 | [1] |
| PKCγ | 37 | [1] |
| PKCε | 108 | [14] |
Table 2: Potential Off-Target Kinases of Ro 32-0432 (at 500 nM)
| Kinase | % Inhibition | Reference |
| MSK1 | >80% | [4][5] |
| MST2 | >80% | [4][5] |
| PAK4 | >80% | [4][5] |
| PAK5 | >80% | [4][5] |
| PAK6 | >80% | [4][5] |
| PHK | >80% | [4][5] |
| PIM3 | >80% | [4][5] |
| CAMKK2 | >50% | [4] |
| CHK1 | >50% | [4] |
| GSK3β | >50% | [4] |
| PKD1 | >50% | [4] |
| RSK1 | >50% | [4] |
| RSK2 | >50% | [4] |
Note: This table is not exhaustive and represents a selection of kinases significantly inhibited by 500 nM Ro 32-0432 in kinome-wide screening studies. The actual off-target effects can be cell-type and context-specific.
Experimental Protocols
Protocol 1: Using the Inactive Analog Ro 31-6045 as a Negative Control
Objective: To differentiate between specific PKC inhibition by Ro 32-0432 and non-specific effects.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ro 32-0432 stock solution (e.g., 10 mM in DMSO)
-
Ro 31-6045 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Plates for cell culture
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.
-
Preparation of Working Solutions: Prepare fresh working solutions of Ro 32-0432, Ro 31-6045, and a vehicle control in complete culture medium. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
-
Treatment:
-
Experimental Group: Treat cells with the desired concentration of Ro 32-0432.
-
Negative Control Group: Treat cells with the same concentration of Ro 31-6045.
-
Vehicle Control Group: Treat cells with the same volume of vehicle (DMSO).
-
-
Incubation: Incubate the cells for the predetermined duration of your experiment.
-
Downstream Analysis: Harvest the cells and perform your desired analysis (e.g., Western blot for protein phosphorylation, gene expression analysis, cell proliferation assay).
-
Data Interpretation: A specific effect of Ro 32-0432 on PKC should be observed only in the cells treated with Ro 32-0432 and not in the cells treated with Ro 31-6045 or the vehicle.
Protocol 2: siRNA-Mediated Knockdown of PKCα
Objective: To genetically validate that the effects of Ro 32-0432 are mediated through PKCα.
Materials:
-
Cells of interest
-
Complete culture medium
-
siRNA targeting PKCα (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNase-free water and microcentrifuge tubes
-
Reagents for Western blot analysis (lysis buffer, antibodies against PKCα and a loading control)
Procedure:
-
siRNA Preparation: Reconstitute lyophilized siRNAs in RNase-free water to a stock concentration of 10-20 µM.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Transfection Complex Formation (for a 6-well plate):
-
In one tube, dilute 30-50 pmol of siRNA (PKCα or scrambled control) into 250 µL of Opti-MEM.
-
In another tube, dilute 5-10 µL of transfection reagent into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-transfection reagent complex to each well containing cells and 1.5 mL of antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Treatment with Ro 32-0432: After the knockdown period, treat the cells with Ro 32-0432 or vehicle control for the desired duration.
-
Validation of Knockdown and Analysis:
-
Harvest a subset of cells to confirm PKCα knockdown by Western blot.
-
Harvest the remaining cells for your primary downstream analysis.
-
-
Data Interpretation: If the effect of Ro 32-0432 is diminished or absent in the PKCα knockdown cells compared to the scrambled siRNA control cells, this provides strong evidence that the drug's effect is mediated through PKCα.
Mandatory Visualization
Caption: Experimental workflow for controlling non-specific effects of Ro 32-0432.
Caption: Troubleshooting flowchart for unexpected results with Ro 32-0432.
References
- 1. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. journals.plos.org [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. scispace.com [scispace.com]
- 9. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to PKC Inhibitors: Ro 32-0432 vs. Staurosporine
For researchers investigating cellular signaling pathways, specific and reliable tools are paramount. Protein Kinase C (PKC) is a family of serine/threonine kinases central to numerous processes, including cell proliferation, differentiation, and apoptosis.[1][2] Inhibition of PKC is a key strategy for studying these pathways and for developing potential therapeutics. This guide provides a detailed comparison of two widely used PKC inhibitors: the relatively selective Ro 32-0432 and the broad-spectrum agent, staurosporine.
Mechanism of Action: A Tale of Two Inhibitors
Both Ro 32-0432 and staurosporine function as ATP-competitive inhibitors.[3][4][5][6] They act by binding to the ATP-binding pocket on the kinase's catalytic domain, thereby preventing the phosphorylation of substrate proteins.[6][7] The primary distinction lies in their selectivity.
Staurosporine , an alkaloid isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[6][7][8][9] Its high affinity for the conserved ATP-binding site results in the inhibition of a wide range of kinases, not just PKC.[7] This promiscuity makes it a powerful tool for inducing apoptosis or as a general kinase inhibitor control, but complicates its use when studying the specific roles of PKC.[7][8]
Ro 32-0432 is a bisindolylmaleimide compound designed to be a more selective inhibitor of PKC.[10][11] It shows a preference for conventional PKC isozymes (α, β, γ) over novel (ε) and atypical isoforms.[11][12] This enhanced selectivity makes Ro 32-0432 a more suitable tool for dissecting signaling events specifically mediated by conventional PKC isozymes.[10][11]
Data Presentation: Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ro 32-0432 and staurosporine against various protein kinases. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| Ro 32-0432 | PKCα | 9 - 9.3[4][5][13] |
| PKCβI | 28[4][13] | |
| PKCβII | 30 - 31[4][5][13] | |
| PKCγ | 36.5 - 37[4][5][13] | |
| PKCε | 108 - 108.3[4][5][13] | |
| General PKC | 21[13][14] | |
| Staurosporine | PKC (general) | 0.7 - 6[3][8][15] |
| PKCα | 2[9][16] | |
| PKCγ | 5[9][16] | |
| PKCη | 4[9][16] | |
| PKA | 7 - 15[3][8][15] | |
| PKG | 8.5[15][16] | |
| c-Fgr | 2[3] | |
| p60v-src | 6[8][16] | |
| CaM Kinase II | 20[8][16] |
Signaling and Experimental Diagrams
To visualize the context and mechanism of these inhibitors, the following diagrams illustrate a simplified PKC signaling pathway and the general workflow for an inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. (S)-Ro 32-0432 | TargetMol [targetmol.com]
- 6. youtube.com [youtube.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Ro-32-0432 | PKC inhibitor | Hello Bio [hellobio.com]
- 14. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Ro 32-0432 and Go 6983: Selectivity and Potency in Protein Kinase C Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used PKC inhibitors, Ro 32-0432 and Go 6983, focusing on their selectivity and potency. The information presented is supported by experimental data to facilitate an informed choice for your research needs.
Introduction to Ro 32-0432 and Go 6983
Both Ro 32-0432 and Go 6983 are potent, cell-permeable, ATP-competitive inhibitors of protein kinase C. They belong to the bisindolylmaleimide class of compounds, which are known for their high affinity to the ATP-binding site of many kinases. Despite their structural similarities, they exhibit distinct profiles in their selectivity and potency against the various PKC isozymes, which can be broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies. Understanding these differences is paramount for designing specific and well-controlled experiments.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for Ro 32-0432 and Go 6983 against a panel of PKC isozymes. It is important to note that these values can vary depending on the experimental conditions, such as ATP concentration.
Table 1: IC50 Values of Ro 32-0432 against PKC Isozymes
| PKC Isozyme | IC50 (nM) | Reference |
| PKCα | 9 | [1][2] |
| PKCβI | 28 | [1][2] |
| PKCβII | 31 | [1][2] |
| PKCγ | 37 | [1][2] |
| PKCε | 108 | [1][2] |
| PKCδ | >87% inhibition at 500 nM | [3] |
| PKCζ | Substantially inhibited | [3] |
| PKCμ | Not Reported |
Table 2: IC50 Values of Go 6983 against PKC Isozymes
| PKC Isozyme | IC50 (nM) | Reference |
| PKCα | 7 | [4][5][6] |
| PKCβ | 7 | [4][5][6] |
| PKCγ | 6 | [4][5][6] |
| PKCδ | 10 | [4][5][6] |
| PKCζ | 60 | [4][5][6] |
| PKCμ | 20000 | [4][5][6] |
Selectivity Profile
A broader screening of kinase inhibitors revealed that at a concentration of 500 nM, Ro 32-0432 is a highly selective PKC inhibitor.[3] It inhibited all conventional and novel PKC isozymes by over 87% and atypical PKC isozymes by 64-69%.[3] Notably, it substantially inhibited only 13 other kinases out of a panel of 300, making it one of the more selective PKC inhibitors available.[3]
Go 6983 , at the same 500 nM concentration, also potently inhibits conventional and novel PKCs by 80-100% but is less effective against atypical PKCs, with less than 50% inhibition.[3] However, Go 6983 demonstrates a greater degree of promiscuity, substantially inhibiting 21 other kinases in the same panel.[3]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are detailed protocols for two common types of in vitro kinase assays.
Radioactive In Vitro Protein Kinase C Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a PKC substrate.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., myelin basic protein fragment 4-14)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
Inhibitor (Ro 32-0432 or Go 6983) dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and the desired concentration of the inhibitor (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Non-Radioactive In Vitro Protein Kinase C Assay (ELISA-based)
This method utilizes a phospho-specific antibody to detect the phosphorylated substrate.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (biotinylated)
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
Inhibitor (Ro 32-0432 or Go 6983) dissolved in DMSO
-
Streptavidin-coated microplate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated PKC substrate. Wash to remove unbound substrate.
-
Prepare a reaction mixture in each well containing assay buffer, the desired concentration of the inhibitor (or DMSO for control), and the PKC enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Wash the wells to remove the reaction mixture.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of PKC inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 6. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison of PKC Inhibitors: Ro 32-0432 vs. Ro-31-8220
For researchers in pharmacology and drug development, selecting the right tool compound is critical for elucidating cellular signaling pathways and validating novel therapeutic targets. Among the myriad of kinase inhibitors, the bisindolylmaleimides Ro 32-0432 and Ro-31-8220 have been widely utilized as potent inhibitors of Protein Kinase C (PKC). This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in making an informed decision for their experimental needs.
Biochemical Potency and Selectivity
Both Ro 32-0432 and Ro-31-8220 are ATP-competitive inhibitors of PKC. However, their selectivity profiles against different PKC isoforms and other kinases vary significantly. The following table summarizes their inhibitory concentrations (IC50) across a range of kinases.
| Target Kinase | Ro 32-0432 IC50 (nM) | Ro-31-8220 IC50 (nM) |
| PKC Isoforms | ||
| PKCα | 9[1][2][3] | 5[4] |
| PKCβI | 28[1][2][3] | 24[4] |
| PKCβII | 31[2][3] | 14[4] |
| PKCγ | 37[2][3] | 27[4] |
| PKCε | 108[1][2][3] | 24[4] |
| Rat Brain PKC | Not specified | 23[4] |
| Other Kinases | ||
| MSK1 | Not specified | 8[4] |
| MAPKAP-K1b | Not specified | 3[4] |
| RSK | Not specified | Potent inhibitor[4] |
| GSK3β | Not specified | 38[4] |
| S6K1 | Not specified | 15[4] |
Key Observations:
-
PKC Isoform Selectivity: Ro 32-0432 displays a greater selectivity for the conventional PKC isoforms (α, β, γ) over the novel PKCε isoform, with approximately a 12-fold higher IC50 for PKCε compared to PKCα.[1][2][3] In contrast, Ro-31-8220 is a more pan-PKC inhibitor, with similar low nanomolar potency against both conventional and novel PKC isoforms.[4]
-
Off-Target Effects: Ro-31-8220 is known to be a less specific inhibitor, potently targeting several other kinases, including MSK1, MAPKAP-K1b, GSK3β, and S6K1, with IC50 values in a similar range to its PKC inhibition.[4] This broader activity profile is a critical consideration, as effects observed using Ro-31-8220 may not be solely attributable to PKC inhibition.[5] Ro 32-0432 is generally considered a more selective PKC inhibitor.[6]
Mechanism of Action and Cellular Effects
Both compounds function by competing with ATP for the kinase domain of PKC, thereby preventing the phosphorylation of downstream substrates. This inhibition of PKC activity can have profound effects on a multitude of cellular processes.
A common experimental approach to confirm PKC inhibition in a cellular context is to measure the phosphorylation of a direct PKC substrate, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Caption: Workflow of PKC activation, substrate phosphorylation, and inhibition by Ro 32-0432 and Ro-31-8220.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of Ro 32-0432 and Ro-31-8220 against a specific PKC isoform.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCε)
-
Fluorescently labeled or radiolabeled PKC substrate peptide (e.g., a peptide mimicking the pseudosubstrate site)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, and lipid cofactors like phosphatidylserine and diacylglycerol)
-
Ro 32-0432 and Ro-31-8220 stock solutions (in DMSO)
-
Microplate reader (for fluorescent assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare a serial dilution of Ro 32-0432 and Ro-31-8220 in assay buffer.
-
In a microplate, add the PKC isoform, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for PKC Inhibition (MARCKS Phosphorylation)
This protocol describes how to evaluate the efficacy of the inhibitors in a cellular context using Western blotting to detect changes in MARCKS phosphorylation.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ro 32-0432 and Ro-31-8220
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of Ro 32-0432 or Ro-31-8220 for 1-2 hours.
-
Stimulate the cells with a PKC activator, such as PMA (e.g., 100 nM), for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-MARCKS antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-MARCKS antibody as a loading control.
Caption: Decision tree for selecting between Ro 32-0432 and Ro-31-8220 based on experimental requirements.
Conclusion
Both Ro 32-0432 and Ro-31-8220 are potent inhibitors of PKC and valuable tools for cell signaling research. The choice between them should be guided by the specific experimental question.
-
Ro 32-0432 is the preferred compound when selectivity for conventional PKC isoforms is desired, or when aiming to minimize off-target effects on other kinase signaling pathways. Its use provides greater confidence that the observed cellular phenotype is a direct consequence of inhibiting the intended PKC isoforms.
-
Ro-31-8220 can be used as a broad-spectrum PKC inhibitor . However, due to its significant activity against other kinases, researchers must exercise caution when interpreting their data.[5] It is crucial to include appropriate controls, such as using other, structurally different PKC inhibitors or genetic approaches (e.g., siRNA), to validate that the observed effects are indeed PKC-dependent.
By carefully considering the data presented in this guide, researchers can select the most appropriate inhibitor to achieve their experimental goals with greater accuracy and confidence.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Validating the Inhibition of Specific PKC Isoforms by Ro 32-0432: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase C (PKC) inhibitor Ro 32-0432 with other commonly used inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of key signaling pathways and experimental workflows to aid in the objective assessment of its isoform-specific inhibitory activity.
Comparative Analysis of Ro 32-0432 and Alternative PKC Inhibitors
Ro 32-0432 is a potent, cell-permeable inhibitor of protein kinase C. Its inhibitory activity is primarily directed towards conventional PKC isoforms. The following tables summarize the in vitro inhibitory potency (IC50) of Ro 32-0432 and other selected PKC inhibitors against various PKC isoforms.
Table 1: IC50 Values of Ro 32-0432 for PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 9 - 9.3[1][2] |
| PKCβI | 28[1][2] |
| PKCβII | 30 - 31[1][2] |
| PKCγ | 36.5 - 37[1][3] |
| PKCε | 108 - 108.3[1][2] |
Table 2: Comparative IC50 Values of Selected PKC Inhibitors
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Ro 32-0432 | 9 - 9.3 | 28 | 30 - 31 | 36.5 - 37 | - | 108 - 108.3 | - |
| Ro-31-8220 | ~5-37 | ~5-37 | ~5-37 | ~5-37 | - | 24 | 75% inhibition at 100 nM[4] |
| Sotrastaurin (AEB071) | Sub-nanomolar to nanomolar | Sub-nanomolar to nanomolar | Sub-nanomolar to nanomolar | Sub-nanomolar to nanomolar | Sub-nanomolar to nanomolar | Near-micromolar to micromolar | Above-micromolar[4] |
| Gö6983 | - | - | - | - | Highly effective | - | <50% inhibition at 500 nM[4] |
| Bisindolylmaleimide I (BisI) | - | - | - | - | - | Highly effective | <50% inhibition at 500 nM[4] |
Ro 32-0432 demonstrates a preference for conventional PKC isoforms (α, β, γ) over the novel PKC isoform ε.[3][4] Comparatively, Ro-31-8220 is a more potent inhibitor of PKCε.[4] Sotrastaurin exhibits high potency against both conventional and novel PKCs, while showing significantly less activity against atypical PKCs.[4] Gö6983 and Bisindolylmaleimide I show some isoform preference, with Gö6983 being most effective against PKCδ and BisI against PKCε.[4]
A screening of 178 kinase inhibitors revealed that at 500 nM, Ro-32-0432 substantially inhibited all conventional and novel PKC isoenzymes by over 87% and atypical PKC isoenzymes by 64-69%.[4] This screen also identified Ro-32-0432 as one of only two inhibitors that could significantly inhibit PKCζ.[4] However, the same screen showed that Ro-32-0432 inhibited 13 other kinases by more than 50% and seven of those by more than 80%, indicating some off-target effects.[4]
Experimental Protocols for Validating PKC Inhibition
To validate the inhibitory effect of Ro 32-0432 on specific PKC isoforms, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PKC isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro 32-0432 for specific PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ)
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
ATP (including radiolabeled [γ-³²P]ATP for radiometric assay)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Ro 32-0432 and other inhibitors
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of Ro 32-0432 in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the specific PKC isoform, and the PKC substrate.
-
Add Inhibitor: Add the diluted Ro 32-0432 or control (vehicle, e.g., DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Assay for PKC Activity
This assay assesses the ability of an inhibitor to block PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.
Objective: To confirm the cell permeability and efficacy of Ro 32-0432 in inhibiting PKC-mediated signaling in intact cells.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Ro 32-0432 and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in multi-well plates.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Ro 32-0432 for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH). Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
Conventional PKC Signaling Pathway
The following diagram illustrates the activation cascade of conventional PKC isoforms.
Caption: Activation of conventional PKC isoforms by G-protein coupled receptors or receptor tyrosine kinases.
Experimental Workflow for Validating a PKC Inhibitor
The diagram below outlines a typical workflow for the validation of a potential PKC inhibitor.
Caption: A stepwise workflow for the comprehensive validation of a novel PKC inhibitor.
References
A Comparative Guide to Small Molecule Inhibitors of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways. Understanding the potency, selectivity, and mechanism of action of these inhibitors is paramount for researchers investigating PKC's role in various physiological and pathological processes, including cancer, cardiovascular diseases, and neurological disorders. This document summarizes key quantitative data, provides detailed experimental methodologies for inhibitor characterization, and visualizes the core signaling pathway to aid in the selection of the most appropriate chemical tools for your research needs.
Comparative Analysis of PKC Inhibitors
The selection of a suitable PKC inhibitor is contingent on the specific research question, the PKC isoforms of interest, and the experimental context. The following table summarizes the inhibitory potency (IC50 and Ki values) of several widely used and alternative small molecule inhibitors against a panel of PKC isoforms. It is important to note that these values can vary depending on the assay conditions, such as ATP concentration.
| Inhibitor | Class | Target PKC Isoforms | IC50 / Ki (nM) | Off-Target Effects/Notes |
| Staurosporine | Indolocarbazole | Pan-PKC | PKCα: 2, PKCγ: 5, PKCη: 4, PKCδ: 20, PKCε: 73, PKCζ: 1086[1][2] | Broad-spectrum kinase inhibitor, also inhibits PKA, PKG, S6K, CaMKII, and others.[3][4] Apoptosis inducer. |
| UCN-01 (7-hydroxystaurosporine) | Indolocarbazole | cPKC > nPKC | PKCα: 58, PKCβ: 65, PKCγ: 49, PKCδ: 325, PKCε: 160[5] | Also inhibits other kinases. Inhibition kinetics are mixed with respect to ATP and substrate.[5] |
| Go 6983 | Bisindolylmaleimide | Pan-PKC (except PKCμ) | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60[6] | Broad-spectrum PKC inhibitor, but with significantly lower potency against PKCμ (PKD1).[7] May have off-target effects on other kinases.[8] |
| Ro-31-8220 | Bisindolylmaleimide | Pan-PKC | PKCα: 5, PKCβI: 24, PKCβII: 14, PKCγ: 27, PKCε: 24[9] | Also inhibits MAPKAP-K1b, MSK1, S6K1, and GSK3β with similar potency to PKC.[9][10] |
| Enzastaurin (LY317615) | Bisindolylmaleimide | PKCβ selective | PKCβ: 4.7-6 | At higher concentrations, it can inhibit other PKC isoforms.[11] Shows a favorable selectivity profile against a panel of other kinases.[12] |
| Sotrastaurin (AEB071) | Pyrrolidinone | Pan-PKC | PKCθ: 0.22 (Ki), PKCβ: 0.64 (Ki), PKCα: 0.95 (Ki), PKCη: 1.8 (Ki), PKCδ: 2.1 (Ki), PKCε: 3.2 (Ki)[13][14][15] | Potent and selective pan-PKC inhibitor with immunosuppressive properties.[13] Also inhibits GSK3.[14] |
Protein Kinase C Signaling Pathway
The following diagram illustrates a simplified, canonical Protein Kinase C signaling pathway. Activation of membrane receptors by various stimuli leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). Both DAG and Ca2+ are essential for the activation of conventional PKC (cPKC) isoforms, which then phosphorylate a multitude of downstream substrate proteins, leading to various cellular responses.
Canonical Protein Kinase C (PKC) Signaling Pathway.
Experimental Protocols
In Vitro PKC Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of small molecules against PKC isoforms. Specific conditions may need to be optimized for different isoforms and substrates.
1. Materials and Reagents:
-
Recombinant human PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ)
-
PKC substrate (e.g., myelin basic protein (MBP), specific peptide substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, and appropriate co-factors like CaCl2 for conventional PKCs)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for cPKC and nPKC activation
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compounds (small molecule inhibitors) dissolved in DMSO
-
P81 phosphocellulose paper or other suitable capture membrane
-
Phosphoric acid (0.75%) for washing
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, activated PKC enzyme, and the specific substrate. For conventional and novel PKCs, include PS and DAG in the buffer to activate the enzyme.
-
Add Inhibitor: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP) to the mixture. The final ATP concentration should be close to the Km value for the specific PKC isoform to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP. Perform several washes until the background radiation is minimal.
-
Quantification: Measure the radioactivity on the dried P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cellular Assay
The following diagram illustrates a general workflow for assessing the cellular activity of a PKC inhibitor.
General workflow for assessing cellular activity of a PKC inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Gö 6983: A Fast Acting Protein Kinase C Inhibitor That Attenuates Myoc" by Lindon H. Young, Brian J. Balin PhD et al. [digitalcommons.pcom.edu]
- 7. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ENZASTAURIN (LY317615), A PROTEIN KINASE C BETA SELECTIVE INHIBITOR, ENHANCES ANTI-ANGIOGENIC EFFECT OF RADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Ro 32-0432: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor Ro 32-0432, with a focus on its cross-reactivity profile against a panel of kinases. The data presented herein is intended to assist researchers in interpreting experimental results and to guide the selection of appropriate kinase inhibitors for their studies.
Executive Summary
Ro 32-0432 is a potent, cell-permeable inhibitor primarily targeting Protein Kinase C (PKC) isoforms. While demonstrating selectivity for conventional PKC isoforms, Ro 32-0432 exhibits cross-reactivity with other kinases, most notably G protein-coupled receptor kinases (GRKs). This guide summarizes the available quantitative data on its inhibitory activity, details common experimental protocols for kinase profiling, and visualizes the key signaling pathways affected.
Data Presentation: Kinase Inhibition Profile of Ro 32-0432
The following tables summarize the in vitro inhibitory activity of Ro 32-0432 against its primary targets and known off-target kinases.
Table 1: Inhibition of Primary Target Kinases (PKC Isoforms)
| Kinase Isoform | IC50 (nM) | Reference(s) |
| PKCα | 9 | [1] |
| PKCβI | 28 | [1] |
| PKCβII | 31 | - |
| PKCγ | 37 | - |
| PKCε | 108 | [1] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Inhibition of Off-Target Kinases
| Kinase | IC50 (µM) | % Inhibition @ 500 nM | Reference(s) |
| GRK2 | 29 | Not Reported | - |
| GRK5 | 3.6 | Not Reported | - |
| GRK6 | 16 | Not Reported | - |
A broader screening of Ro 32-0432 against a panel of 300 kinases at a concentration of 500 nM revealed that it substantially inhibited (>50%) 13 other kinases and dramatically inhibited (>80%) 7 of those kinases.[2][3] The specific identities of these kinases and their precise inhibition percentages are not publicly available in the cited literature.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro kinase assays. Below are detailed methodologies for two common assay formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the inhibition of substrate phosphorylation by a kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Ro 32-0432 (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Ro 32-0432 in DMSO and then dilute in assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted Ro 32-0432 solution. b. Add 2.5 µL of the kinase solution (pre-diluted in assay buffer). c. Initiate the reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration typically near the Km for the kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of the stop solution to each well.
-
Detection: a. Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC) to each well. b. Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these emissions is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of Ro 32-0432 and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Ro 32-0432 (or other test compounds)
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of Ro 32-0432 in DMSO and then dilute in kinase assay buffer.
-
Kinase Reaction: a. In a white, opaque 384-well plate, set up the kinase reaction by combining the kinase, substrate, and ATP in the presence of varying concentrations of Ro 32-0432. b. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Reaction Termination and ATP Depletion: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: a. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the light-producing reaction. b. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways involving the primary target of Ro 32-0432, PKC, and a key off-target, GRK5.
References
Confirming Protein Kinase C Inhibition in Cells Treated with Ro 32-0432: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effect of a kinase inhibitor is a critical step in experimental validation. This guide provides a comparative overview of methods to confirm Protein Kinase C (PKC) inhibition in cells treated with Ro 32-0432, a potent and selective PKC inhibitor. We present experimental data, detailed protocols for key assays, and comparisons with alternative inhibitors to aid in the robust assessment of PKC pathway modulation.
Ro 32-0432: Performance and Selectivity
Ro 32-0432 is a cell-permeable, ATP-competitive inhibitor of PKC.[1] Its efficacy and selectivity have been characterized across various PKC isoforms. The table below summarizes the half-maximal inhibitory concentration (IC50) values of Ro 32-0432 for several PKC isoforms, providing a quantitative measure of its potency.
| PKC Isoform | Ro 32-0432 IC50 (nM) | Alternative Inhibitor: Gö6976 IC50 (nM) | Alternative Inhibitor: Sotrastaurin (AEB071) IC50 (nM) |
| PKCα | 9.3[1] | >80[2] | Sub-nanomolar to nanomolar[2] |
| PKCβI | 28[1] | >80[2] | Sub-nanomolar to nanomolar[2] |
| PKCβII | 30[1] | >80[2] | Sub-nanomolar to nanomolar[2] |
| PKCγ | 36.5[1] | <28[2] | Sub-nanomolar to nanomolar[2] |
| PKCδ | - | 41-65% inhibition at 500 nM[2] | - |
| PKCε | 108.3[1] | 41-65% inhibition at 500 nM[2] | - |
| PKCη | - | 41-65% inhibition at 500 nM[2] | - |
| PKCθ | - | <28[2] | - |
| PKCζ | Substantially inhibited[2][3] | <13% inhibition at 500 nM[2] | Micromolar to near-micromolar[2] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[4]
Experimental Approaches to Confirm PKC Inhibition
Confirmation of PKC inhibition by Ro 32-0432 in a cellular context can be achieved through various experimental approaches. The most common and reliable methods involve assessing the phosphorylation status of known PKC substrates or measuring the kinase activity of PKC directly.
Western Blot Analysis of Phosphorylated PKC Substrates
A widely used method to confirm PKC inhibition is to measure the phosphorylation of its downstream targets. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-established substrate of PKC, and its phosphorylation is a reliable indicator of PKC activity.[5][6] A decrease in the phosphorylation of MARCKS in cells treated with Ro 32-0432 provides strong evidence of PKC inhibition.
Experimental Workflow: Western Blot for Phospho-MARCKS
Caption: Workflow for Western Blot analysis of phospho-MARCKS.
Detailed Protocol: Western Blotting for Phospho-MARCKS
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of Ro 32-0432 for a specified time. A positive control treated with a PKC activator like Phorbol 12-myristate 13-acetate (PMA) and a vehicle control should be included.[6][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for electrophoresis.[9]
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of MARCKS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MARCKS signal to a loading control (e.g., β-actin or GAPDH) to compare the levels of phosphorylation between different treatment groups.
In Vitro Kinase Assay
A more direct method to assess the inhibitory effect of Ro 32-0432 is to perform an in vitro kinase assay using immunoprecipitated PKC from cell lysates. This assay measures the ability of PKC to phosphorylate a specific substrate in the presence or absence of the inhibitor.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro PKC kinase assay.
Detailed Protocol: In Vitro Kinase Assay
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells treated with or without Ro 32-0432 as described for Western blotting.
-
Incubate the cell lysates with an antibody specific for a PKC isoform (e.g., PKCα) and protein A/G-agarose beads to immunoprecipitate the kinase.[7]
-
-
Kinase Reaction:
-
Wash the immunoprecipitated beads to remove non-specific proteins.
-
Resuspend the beads in a kinase assay buffer containing a specific PKC substrate (e.g., a synthetic peptide) and ATP.[10][11] For radioactive assays, [γ-32P]ATP is used.[10] Non-radioactive assays utilize unlabeled ATP and are followed by detection with a phospho-specific antibody.
-
Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.[7]
-
-
Detection and Analysis:
-
Radioactive Method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.[10]
-
Non-Radioactive Method (ELISA-based): Use a kit that provides a substrate-coated plate. After the kinase reaction, detect the phosphorylated substrate using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Quantify the kinase activity and compare the results from Ro 32-0432-treated samples to controls.
-
Comparison with Alternative PKC Inhibitors
While Ro 32-0432 is a potent PKC inhibitor, comparing its effects with other inhibitors can provide a more comprehensive understanding of the role of specific PKC isoforms in a given cellular response.
-
Gö6976: This inhibitor is highly selective for conventional PKC isoforms (α, β, γ) at nanomolar concentrations but is less effective against novel and atypical PKCs.[2] It is also known to be a promiscuous inhibitor of other kinases.[2]
-
Ro-31-8220: Similar to Ro 32-0432, this is another bisindolylmaleimide inhibitor. A key distinction is that Ro 32-0432 has a higher IC50 for PKCε compared to Ro-31-8220.[2]
-
Sotrastaurin (AEB071): A potent and selective inhibitor of novel and conventional PKCs with nanomolar or sub-nanomolar IC50 values.[2]
-
Enzastaurin (LY317615) and Ruboxistaurin (LY333531): These are PKCβ-selective bisindolylmaleimides.[2]
By using a panel of these inhibitors with varying selectivity profiles, researchers can dissect the involvement of specific PKC isoform families in their experimental system.
PKC Signaling Pathway
Understanding the upstream activators and downstream effectors of PKC is crucial for interpreting experimental results. The following diagram illustrates a simplified PKC signaling pathway.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
This guide provides a framework for researchers to confidently confirm PKC inhibition by Ro 32-0432 in their cellular models. By employing the described experimental protocols and considering the comparative data, scientists can ensure the validity of their findings and gain deeper insights into the roles of PKC in their specific areas of research.
References
- 1. (S)-Ro 32-0432 | TargetMol [targetmol.com]
- 2. portlandpress.com [portlandpress.com]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
Synergistic Interactions of Ro 32-0432: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic potential of investigational compounds is paramount. This guide provides an objective comparison of the synergistic effects of Ro 32-0432, a protein kinase C (PKC) inhibitor, with other compounds, supported by experimental data.
This document summarizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information is intended to facilitate further research and development of combination therapies involving Ro 32-0432.
Combination with Apocynin in Diabetic Nephropathy
In the context of diabetic nephropathy, the combination of Ro 32-0432 with apocynin, a NADPH oxidase inhibitor, has been investigated for its potential to mitigate cellular damage induced by advanced glycation end products (AGEs). Studies in primary rat mesangial cells have shown that while both compounds individually have protective effects, their combined action on specific cellular markers suggests a synergistic or additive relationship in counteracting the pathogenic effects of AGEs.[1][2][3]
Quantitative Data Summary
| Biomarker | Treatment Group | Result | Fold Change vs. HG + AGE |
| Phosphorylated PKC-α / Total PKC-α Ratio | High Glucose (HG) + AGE-BSA | Elevated | - |
| HG + AGE-BSA + Apocynin (1 µmol/l) | Significantly Reduced | ↓ | |
| HG + AGE-BSA + Ro 32-0432 (10 nmol/l) | Significantly Reduced | ↓ | |
| Cellular PKC Activity | HG + AGE-BSA | Increased | - |
| HG + AGE-BSA + Apocynin | Attenuated | ↓ | |
| HG + AGE-BSA + Ro 32-0432 | Attenuated | ↓ | |
| Secreted VEGF | HG + AGE-BSA | Increased | - |
| HG + AGE-BSA + Apocynin | Ameliorated | ↓ | |
| HG + AGE-BSA + Ro 32-0432 | Ameliorated | ↓ | |
| Cell Surface RAGE Expression | HG + AGE-BSA | Increased | - |
| HG + AGE-BSA + Apocynin | Ameliorated | ↓ | |
| HG + AGE-BSA + Ro 32-0432 | Ameliorated | ↓ | |
| Cytosolic ROS Generation | HG + AGE-BSA | Increased | - |
| HG + AGE-BSA + Apocynin | Ameliorated | ↓ | |
| HG + AGE-BSA + Ro 32-0432 | Ameliorated | ↓ |
Data synthesized from a study on primary rat mesangial cells cultured for 7 days in 25 mmol/l glucose with 100 µg/ml AGE-BSA.[1]
Experimental Protocol: In Vitro Assessment in Mesangial Cells
Primary rat mesangial cells were cultured in a high-glucose environment (25 mmol/l) to mimic diabetic conditions. The cells were exposed to advanced glycation end products (AGE-BSA at 100 µg/ml) to induce cellular stress and damage. Concurrently, cells were treated with either the NADPH oxidase inhibitor apocynin (1 µmol/l) or the PKC-α inhibitor Ro 32-0432 (10 nmol/l) for a duration of 7 days. The effects of these treatments were assessed by measuring several key biomarkers: the ratio of phosphorylated to total PKC-α, overall cellular PKC activity via ELISA, secreted vascular endothelial growth factor (VEGF) in the cell culture media, cell surface expression of the receptor for advanced glycation end products (RAGE) using flow cytometry, and cytosolic reactive oxygen species (ROS) generation using the fluorophore CM-H2DCFDA.[1]
Signaling Pathway
Caption: AGE-RAGE signaling cascade in diabetic nephropathy and points of inhibition by Ro 32-0432 and Apocynin.
Combination with Rottlerin against Chikungunya Virus
In the context of antiviral research, Ro 32-0432 has been studied in combination with other PKC modulators. While Ro 32-0432 alone did not inhibit Chikungunya virus (CHIKV) replication, it demonstrated a synergistic antiviral effect when combined with Rottlerin, another PKC inhibitor with a different selectivity profile.
Quantitative Data Summary
| Compound(s) | Concentration | Antiviral Effect (CPE Reduction) |
| Ro 32-0432 | Up to 35 µM | No inhibition |
| Rottlerin | Up to 0.2 µM | No inhibition |
| Ro 32-0432 + Rottlerin | Combination Matrix | Synergistic antiviral activity |
Data from a study in Buffalo Green Monkey (BGM) cells infected with CHIKV-899.[4]
Experimental Protocol: CPE Reduction Assay
Buffalo Green Monkey (BGM) cells were seeded in 96-well plates. The antiviral activity of the compounds was evaluated using a cytopathic effect (CPE) reduction assay. Cells were treated with serial dilutions of Ro 32-0432 and Rottlerin, both individually and in a checkerboard combination matrix. Subsequently, the cells were infected with the CHIKV-899 strain. After incubation, cell viability was measured to determine the extent of CPE, and the synergistic effect was quantified based on the reduction of virus-induced cell death in the combination treatment groups compared to the single-agent controls.[4]
Experimental Workflow
Caption: Workflow for assessing the synergistic antiviral effects of Ro 32-0432 and Rottlerin.
Combination with GnRH Agonist in HEK293 Cells
Ro 32-0432 has been shown to have a significant impact on the cellular response to Gonadotropin-Releasing Hormone (GnRH) agonists. In HEK293 cells engineered to express the GnRH receptor, treatment with a GnRH agonist (d-Trp6-GnRH-I) induced growth inhibition and apoptosis. This effect was completely rescued by the co-administration of Ro 32-0432, indicating that the GnRH-induced anti-proliferative signaling is dependent on PKC activity.
Quantitative Data Summary
| Treatment | Endpoint | Result |
| 100 nmol/L d-Trp6-GnRH-I | Cell Growth | Inhibition |
| 100 nmol/L d-Trp6-GnRH-I | Cleaved PARP | Increased |
| 100 nmol/L d-Trp6-GnRH-I + 100 nmol/L Ro 32-0432 | Cell Growth | Complete Rescue (100%) |
| 100 nmol/L d-Trp6-GnRH-I + 100 nmol/L Ro 32-0432 | Cleaved PARP | Inhibited |
Data from studies on transfected HEK293[SCL60] cells.[5][6]
Experimental Protocol: Cell Growth and Apoptosis Assays
HEK293 cells stably transfected with the GnRH receptor (HEK293[SCL60]) were used. For cell growth assays, cells were treated with the GnRH agonist d-Trp6-GnRH-I (100 nmol/L) in the presence or absence of Ro 32-0432 (100 nmol/L). Cell growth was monitored over several days using a sulforhodamine B (SRB) assay. For apoptosis assessment, cells were treated similarly, and the levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, were determined by Western blotting.[6]
Signaling Pathway
Caption: GnRH receptor-mediated signaling leading to growth inhibition and its blockade by Ro 32-0432.
Combination with Cisplatin in Non-Small Cell Lung Cancer
The combination of PKC inhibitors with the chemotherapeutic agent cisplatin has shown promise in enhancing anti-tumor effects in non-small cell lung cancer (NSCLC). Studies using the A549 human lung adenocarcinoma cell line have demonstrated that a PKC inhibitor, when combined with cisplatin, leads to a synergistic or additive enhancement of growth inhibition and apoptosis induction.
Quantitative Data Summary
| Treatment Group | In Vitro Effect (A549 cells) | In Vivo Effect (Nude Mice Xenograft) |
| PKC Inhibitor | Concentration-dependent proliferation inhibition | Tumor growth inhibition |
| Cisplatin (DDP) | Proliferation inhibition, increased apoptosis | Tumor growth inhibition |
| PKC Inhibitor + Cisplatin | Synergistic or additive inhibition of proliferation, remarkably increased apoptosis | Significantly higher tumor growth inhibition rate (80.5%) compared to single agents (72.4% for PKC inhibitor, 64.3% for DDP) |
Data from a study where the PKC inhibitor used was chelerythrine chloride, with findings suggesting a class effect for PKC inhibitors.[7]
Experimental Protocol: In Vitro and In Vivo Assessment
In Vitro: The human lung cancer cell line A549 was treated with a PKC inhibitor and cisplatin, both alone and in combination. Cell proliferation was assessed using the MTT assay, and apoptosis was quantified by flow cytometry.
In Vivo: Subcutaneous implanted tumor models in nude mice were established using A549 cells. The mice were then treated with the PKC inhibitor, cisplatin, or a combination of both via intraperitoneal injection for 3 weeks. Tumor growth was monitored, and the inhibitory rates were calculated at the end of the study.[7]
Logical Relationship
Caption: Synergistic interaction between a PKC inhibitor and cisplatin leading to enhanced anti-tumor effects.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rega.kuleuven.be [rega.kuleuven.be]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of a protein kinase C inhibitor combined with cisplatin on non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of comparative studies involving Ro 32-0432
An in-depth analysis of the selective protein kinase C inhibitor Ro 32-0432, offering a comparative overview of its performance against other key inhibitors, supported by experimental data and detailed methodologies.
Introduction
Ro 32-0432 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways. This bisindolylmaleimide compound has been instrumental in elucidating the role of PKC in diverse physiological and pathological processes, including T-cell activation, inflammation, and cardiovascular function. This guide provides a comprehensive literature review of comparative studies involving Ro 32-0432, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to aid researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the in vitro potency of Ro 32-0432 in comparison to other notable PKC inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the selectivity profile of these compounds across different PKC isoforms and other kinases.
Table 1: Comparative Potency (IC50/Ki in nM) of PKC Inhibitors Against PKC Isoforms
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Ro 32-0432 | 9 | 28 | 31 | 37 | - | 108 | - | - | Substantial inhibition |
| Ro-31-8220 | ~20 (rat brain) | 5-37 (conventional) | - | 5-37 (conventional) | - | 24 | - | - | 75% inhibition at 100 nM |
| Gö 6976 | 2.3 | 6.2 | - | - | >3000 | >3000 | - | - | >3000 |
| Sotrastaurin (AEB071) | 0.95 | 0.64 | - | - | 2.1 | 3.2 | 1.8 | 0.22 | - |
Table 2: Selectivity Profile of Ro 32-0432 Against a Broader Kinase Panel
At a concentration of 500 nM, Ro 32-0432 was screened against a panel of 300 kinases and was found to be a highly selective PKC inhibitor.
| Kinase Family | Inhibition at 500 nM |
| Conventional & Novel PKC | >87% |
| Atypical PKC | 64-69% |
| Other Kinases (>50% inhibition) | 13 out of 300 |
| Other Kinases (>80% inhibition) | 7 out of 300 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature involving Ro 32-0432.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds like Ro 32-0432 against purified PKC isoforms.
Materials:
-
Purified recombinant PKC isoenzymes
-
Peptide substrate (e.g., a peptide resembling the PKCγ pseudosubstrate site)
-
[γ-33P]ATP
-
Assay buffer (e.g., 25 mM Hepes, pH 7.5, 10 mM MgCl2)
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Ethanol
-
Scintillation counter
-
Test compounds (e.g., Ro 32-0432) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the purified PKC isoenzyme and [γ-33P]ATP.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10 minutes).
-
Terminate the reactions by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-33P]ATP.
-
Wash the papers with ethanol and allow them to dry.
-
Determine the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular T-Cell Activation Assay
This protocol describes a method to assess the effect of PKC inhibitors on T-cell activation in vitro.
Materials:
-
Human peripheral T-cells or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell activators (e.g., phorbol 12-myristate 13-acetate (PMA) plus phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Ro 32-0432
-
Assay kits for measuring IL-2 secretion (ELISA) and IL-2 receptor (CD25) expression (Flow Cytometry)
-
Reagents for assessing cell proliferation (e.g., [3H]-thymidine incorporation or CFSE dilution)
Procedure:
-
Culture the T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of Ro 32-0432 for a specified time.
-
Stimulate the T-cells with the chosen activators (e.g., PMA and PHA).
-
After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants and the cells.
-
Measure the concentration of IL-2 in the supernatants using an ELISA kit.
-
Stain the cells with a fluorescently labeled anti-CD25 antibody and analyze the expression of the IL-2 receptor by flow cytometry.
-
Assess T-cell proliferation using a [3H]-thymidine incorporation assay or by measuring the dilution of a cell proliferation dye like CFSE via flow cytometry.
In Vivo Adjuvant-Induced Arthritis Model in Rats
This protocol provides a framework for evaluating the anti-inflammatory efficacy of Ro 32-0432 in a rat model of arthritis.
Materials:
-
Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
Ro 32-0432 formulated for oral administration
-
Calipers for measuring paw swelling
-
Scoring system for clinical assessment of arthritis severity
Procedure:
-
Induce arthritis in rats by a single intradermal injection of CFA into the tail base or a footpad.
-
Begin oral administration of Ro 32-0432 or vehicle control at a predetermined time point relative to CFA injection (e.g., prophylactically or therapeutically).
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and swelling of the joints.
-
At the end of the study, animals may be euthanized, and tissues collected for histological analysis of joint inflammation and damage.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows where Ro 32-0432 has been investigated.
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-Ro 32-0432 Free Base
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of (S)-Ro 32-0432 free base, a potent protein kinase C (PKC) inhibitor. Developed for researchers, scientists, and drug development professionals, this guide outlines a comprehensive disposal plan to ensure a safe laboratory environment and adherence to regulatory standards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 145333-02-4) was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of potent, biologically active small molecules and related chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS, if available, before handling and disposal.
Key Compound Information
(S)-Ro 32-0432 is a selective, cell-permeable PKC inhibitor used in laboratory research. Due to its high potency, all materials contaminated with this compound must be handled and disposed of as hazardous waste.
| Identifier | Value |
| Chemical Name | (S)-Ro 32-0432 |
| Synonyms | Bisindolylmaleimide XI |
| CAS Number | 145333-02-4 |
| Molecular Formula | C₂₈H₂₈N₄O₂ |
| Molecular Weight | 452.55 g/mol |
| Primary Target | Protein Kinase C (PKC) |
Safety Operating and Disposal Plan
Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common recommendation).
-
For handling larger quantities or when there is a risk of aerosol generation, consider additional respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with (S)-Ro 32-0432, including unused compound, contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing (S)-Ro 32-0432 in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with (S)-Ro 32-0432 must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
5. Decontamination Procedures:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with (S)-Ro 32-0432.
-
A common procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While this document focuses on disposal, the handling procedures are informed by general laboratory protocols for potent compounds. For specific experimental use, researchers should consult relevant publications that have utilized Ro 32-0432, such as those investigating PKC inhibition in various cell-based assays. The general principle in these protocols is to handle the compound with care in a controlled environment to minimize exposure and contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
This structured approach ensures that all waste generated from the use of this compound is managed safely, protecting both laboratory personnel and the environment.
Personal protective equipment for handling (S)-Ro 32-0432 free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (S)-Ro 32-0432 free base, a potent and selective protein kinase C (PKC) inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a compliant laboratory environment. As with many novel compounds, the full toxicological properties of this compound may not be fully known, and it should be handled as a potentially hazardous material.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following PPE should be worn at all times:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat that is fully fastened. |
| Respiratory Protection | When handling the solid form or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Engineering Controls: All weighing and solution preparation activities should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Read all available safety information, such as the Safety Data Sheet (SDS) for the closely related hydrochloride salt, before beginning work.
-
Avoid the generation of dust when handling the solid compound.
-
Use designated tools (spatulas, weighing paper) for handling the compound and decontaminate them after use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage:
-
Lyophilized Form: Store in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is ideal.
-
Reconstituted Solutions: Prepare solutions on the day of use if possible. For storage, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.
-
Container Labeling: All containers must be clearly labeled with the full chemical name, concentration, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Segregate all contaminated materials, including:
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and vials.
-
Liquid Waste: Unused or spent solutions.
-
-
Waste Containers:
-
Use clearly labeled, sealed, and appropriate hazardous waste containers.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
-
Disposal Route:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow: Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
